Diethylacetamidomalonate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C9H13NO5-2 |
|---|---|
Molekulargewicht |
215.2 g/mol |
IUPAC-Name |
2-(2-ethylbutanoylamino)propanedioate |
InChI |
InChI=1S/C9H15NO5/c1-3-5(4-2)7(11)10-6(8(12)13)9(14)15/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/p-2 |
InChI-Schlüssel |
JJVPSBMKPFLOJL-UHFFFAOYSA-L |
Kanonische SMILES |
CCC(CC)C(=O)NC(C(=O)[O-])C(=O)[O-] |
Synonyme |
DEAMA diethyl acetamidomalonic acid diethyl acetamidomalonic acid, 2-(13)C-labeled diethylacetamidomalonate diethylacetamidomalonic acid |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethyl Acetamidomalonate from Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diethyl acetamidomalonate, a crucial reagent in the preparation of various α-amino acids.[1] The primary and most practical synthesis route involves a two-step, one-pot procedure starting from diethyl malonate. This document outlines the detailed reaction mechanisms, experimental protocols, and quantitative data associated with this process, as well as an alternative synthetic pathway.
Core Synthesis Pathway: From Diethyl Malonate to Diethyl Acetamidomalonate
The most widely adopted synthesis proceeds through two key transformations:
-
Nitrosation: Diethyl malonate is reacted with sodium nitrite (B80452) in an acidic medium to form the intermediate, diethyl isonitrosomalonate.[1][2][3] This reaction involves the formation of a nitrosating species from nitrous acid, which then attacks the enolate form of the diethyl malonate.[4]
-
Reductive Acetylation: The diethyl isonitrosomalonate intermediate is subsequently reduced and acetylated in a single step.[2] This is typically achieved using zinc dust for the reduction of the oxime group to an amine, which is then immediately acetylated by acetic anhydride (B1165640) present in the reaction mixture.[1][5]
The overall reaction yields diethyl acetamidomalonate, a stable, crystalline solid, in good yields.[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis.
This procedure is adapted from the well-established method reported in Organic Syntheses.[1]
Step A: Synthesis of Diethyl Isonitrosomalonate
-
Equip a 500-ml three-necked, round-bottomed flask with a mechanical stirrer and a thermometer.
-
Add 50 g (0.312 mole) of diethyl malonate to the flask.
-
Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water while stirring.
-
Maintaining the internal temperature at approximately 5°C, add 65 g (0.944 mole) of solid sodium nitrite in portions over a period of 1.5 hours.
-
Once the addition is complete, remove the ice bath and continue stirring for 4 hours. The temperature of the mixture will rise to a maximum of 34–38°C within the first 2 hours before gradually decreasing.
-
Transfer the reaction mixture to a separatory funnel and extract twice with 50-ml portions of ether.
-
The combined ethereal solution containing diethyl isonitrosomalonate is used directly in the next step without further purification.[1] Note: Attempting to purify diethyl isonitrosomalonate by distillation is hazardous as it has been reported to explode.[1][6]
Step B: Synthesis of Diethyl Acetamidomalonate
-
Equip a 1-liter, three-necked, round-bottomed flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Combine the ethereal solution of diethyl isonitrosomalonate from Step A, 86 g (0.842 mole) of acetic anhydride, and 225 ml (3.95 moles) of glacial acetic acid in the flask.
-
With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours. The reaction is markedly exothermic; maintain the temperature between 40–50°C using intermittent cooling with a water bath.[1][5]
-
After the zinc addition is complete, stir the mixture for an additional 30 minutes.
-
Filter the reaction mixture with suction and wash the filter cake thoroughly with two 200-ml portions of glacial acetic acid.
-
Combine the filtrate and washings and concentrate under reduced pressure on a steam bath until a thick, partially crystallized oil remains.
-
For purification, add 100 ml of water to the residue and warm the flask on a steam bath until the solid melts.
-
Stir the hot mixture of oil and water rapidly in an ice bath to induce crystallization of a fine white product.
-
After cooling for an additional hour in the ice bath, collect the product by filtration, wash once with cold water, and dry in an oven at 50°C.
-
A second crop of crystals can be obtained by concentrating the mother liquor under reduced pressure. The final product has a melting point of 95–97°C.[1][5]
An alternative, though often less practical, route involves the acetylation of pre-synthesized diethyl aminomalonate hydrochloride.[1][7]
Step A: Synthesis of Diethyl Aminomalonate Hydrochloride
-
An ethereal solution of diethyl isonitrosomalonate (prepared from 50 g of diethyl malonate) is placed in a 500-ml reduction bottle.[6]
-
Add 100 ml of absolute alcohol and 3 g of 10% palladium-on-charcoal catalyst.[6]
-
Flush the system with hydrogen and shake under an initial pressure of 50–60 psi until hydrogen uptake ceases (approximately 15 minutes).[6]
-
Filter to remove the catalyst and concentrate the filtrate under reduced pressure at a temperature below 50°C.[6]
-
Dilute the crude diethyl aminomalonate residue with 80 ml of dry ether and filter any solids.
-
Cool the filtrate in an ice bath and pass dry hydrogen chloride over the surface of the stirred solution.
-
Collect the precipitated fine white crystals of diethyl aminomalonate hydrochloride by suction filtration and wash with dry ether. The product has a melting point of 162–163°C.[6]
Step B: Acetylation of Diethyl Aminomalonate Hydrochloride
-
Dissolve 1.69 g (8.0 mmol) of diethyl 2-aminomalonate hydrochloride and 3.4 mL (24 mmol) of triethylamine (B128534) in 120 mL of dichloromethane (B109758) in a flask cooled to 0°C.[7]
-
Slowly add 0.57 mL (8.0 mmol) of acetyl chloride dropwise with stirring.[7]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[7]
-
Dilute the mixture with 100 mL of dichloromethane and wash sequentially with 1 M hydrochloric acid (3 x 60 mL).[7]
-
Back-extract the aqueous phase with dichloromethane (2 x 60 mL).[7]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield a pure white solid product with a melting point of 96°C.[7]
Data Presentation
The quantitative data for the described synthetic protocols are summarized in the tables below.
Table 1: Quantitative Data for Main Synthesis Pathway
| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio (vs. DEM) |
|---|---|---|---|---|---|
| A | Diethyl Malonate (DEM) | 160.17 | 50.0 | 0.312 | 1.0 |
| Sodium Nitrite | 69.00 | 65.0 | 0.944 | 3.0 | |
| Glacial Acetic Acid | 60.05 | ~60.0 | ~1.0 | - | |
| B | Acetic Anhydride | 102.09 | 86.0 | 0.842 | 2.7 |
| Zinc Dust | 65.38 | 78.5 | 1.20 | 3.8 |
| | Product | Diethyl Acetamidomalonate | 217.22 | 52-53 | (77-78% Yield) |
Table 2: Quantitative Data for Alternative Synthesis Pathway
| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
|---|---|---|---|---|---|
| A | Diethyl Malonate (starting) | 160.17 | 50.0 | 0.312 | - |
| Product | Diethyl Aminomalonate HCl | 211.64 | 16.5-17.4 | (78-82% Yield) | |
| B | Diethyl Aminomalonate HCl | 211.64 | 1.69 | 0.008 | 1.0 |
| Triethylamine | 101.19 | ~2.43 | 0.024 | 3.0 | |
| Acetyl Chloride | 78.50 | 0.63 | 0.008 | 1.0 |
| | Product | Diethyl Acetamidomalonate | 217.22 | 1.68 | (96% Yield) |
Visualizations
The following diagrams illustrate the synthesis workflow and logical relationships.
Caption: Overall workflow for the synthesis of diethyl acetamidomalonate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 4. Enol and enolate (carbanion) intermediates in nitrosation. Reactions of ethyl cyanoacetate, diethyl malonate and malononitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. quora.com [quora.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Diethyl acetamidomalonate synthesis - chemicalbook [chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Formation of Diethylacetamidomalonate
Abstract
This compound (DEAM) is a critical precursor in the synthesis of a wide array of both natural and unnatural α-amino acids, which are fundamental building blocks for numerous pharmaceuticals and biologically active compounds.[1][2][3] Its structure, featuring a protected amino group and the characteristic malonic ester functionality, makes it an ideal substrate for malonic ester synthesis pathways.[2][4] This document provides a comprehensive overview of the core mechanisms underlying the formation of this compound, detailed experimental protocols for its synthesis, and a summary of relevant quantitative data. The guide is intended to serve as a technical resource for professionals engaged in organic synthesis and drug development.
Core Formation Mechanisms
The synthesis of this compound is predominantly achieved through two well-established synthetic routes. The most common and industrially viable method begins with diethyl malonate, involving a two-step process of nitrosation followed by reductive acetylation. An alternative, though less practical, route involves the direct acetylation of diethyl aminomalonate.
Synthesis from Diethyl Malonate
This widely used method proceeds in two key stages: the formation of an intermediate, diethyl isonitrosomalonate, and its subsequent reduction and acetylation to yield the final product.[1][5]
Stage 1: Nitrosation of Diethyl Malonate
The first stage involves the reaction of diethyl malonate with sodium nitrite (B80452) in a solution of acetic acid.[1][5][6] This reaction forms diethyl isonitrosomalonate (also referred to as diethyl α-oximinomalonate). The acidic conditions generate nitrous acid (HONO) from sodium nitrite, which then acts as the nitrosating agent at the α-carbon of the diethyl malonate.
Stage 2: Reductive Acetylation
The intermediate diethyl isonitrosomalonate is then reduced and acetylated in a one-pot reaction.[1][5] This is typically accomplished using zinc dust in a mixture of glacial acetic acid and acetic anhydride (B1165640).[1][5] The zinc powder acts as the reducing agent, converting the isonitroso group (=N-OH) to an amino group (-NH2). The newly formed diethyl aminomalonate is unstable and is immediately acetylated in situ by the acetic anhydride present in the reaction mixture to form the stable this compound.[1][5] The overall yield for this two-stage process is reported to be around 77-78%.[1][5]
Synthesis from Diethyl Aminomalonate Hydrochloride
An alternative pathway is the direct N-acylation of diethyl aminomalonate.[5][7] Diethyl aminomalonate hydrochloride is treated with acetyl chloride in the presence of a base, such as triethylamine (B128534), in a solvent like dichloromethane (B109758).[3][8] The base neutralizes the hydrochloride and the HCl generated during the acylation. While this method can achieve very high yields (up to 96%), it is considered less practical for large-scale synthesis because the starting material, diethyl aminomalonate, is unstable and is typically prepared in relatively poor yields.[5][8]
Visualization of Pathways and Workflows
The following diagrams illustrate the chemical transformations and experimental processes described.
Caption: Reaction pathway from Diethyl Malonate to DEAM.
Caption: Experimental workflow for DEAM synthesis.
Caption: Direct N-Acetylation of Diethyl Aminomalonate.
Quantitative Data Summary
The efficiency of this compound synthesis varies with the chosen method and specific reaction conditions. The following table summarizes key quantitative data from cited experimental procedures.
| Method | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Purity/Melting Point (°C) | Reference |
| Nitrosation & Reductive Acetylation | Diethyl Malonate | 1. NaNO₂, Acetic Acid2. Zinc, Acetic Anhydride | 5°C then 40-50°C | 77-78% | 95-97°C | [5] |
| Nitrosation & Reductive Acetylation | Diethyl Malonate | 1. NaNO₂, Acetic Acid2. Zinc, Acetic Anhydride | 40-50°C | 82.1% | 96.2-97.4°C | [6] |
| Nitrosation & Catalytic Hydrogenation | Diethyl Malonate | 1. NaNO₂, Acetic Acid2. H₂, Pd/C, Acetic Anhydride | - | 40% | - | [5] |
| Direct N-Acetylation | Diethyl Aminomalonate Hydrochloride | Acetyl Chloride, Triethylamine, Dichloromethane | 0°C to RT | 96% | 96°C | [3][8] |
| Copper-Catalyzed Oxidation | Diethyl Malonate, Acetamide | CuCl, Ligand, Air (Oxidant), Acetic Acid | - | >90% | >99% Purity | [9] |
Experimental Protocols
The following are detailed methodologies for the primary synthesis routes of this compound.
Protocol 1: Synthesis from Diethyl Malonate (via Reductive Acetylation)
This protocol is adapted from the well-established procedure published in Organic Syntheses.[5]
Part A: Preparation of Diethyl Isonitrosomalonate (Intermediate)
-
Setup: In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.
-
Cooling: Cool the flask in an ice bath. Add a mixture of 57 mL of glacial acetic acid and 81 mL of water with stirring.
-
Nitrosation: While maintaining the internal temperature at approximately 5°C, add 65 g (0.944 mole) of solid sodium nitrite in small portions over a period of 1.5 hours.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours. The resulting solution contains the crude diethyl isonitrosomalonate and is used directly in the next step without purification.
Part B: Preparation of this compound
-
Setup: In a 1-L three-necked, round-bottomed flask fitted with a mechanical stirrer, thermometer, and a dropping funnel, place the solution of diethyl isonitrosomalonate from Part A, 86 g (0.842 mole) of acetic anhydride, and 225 mL of glacial acetic acid.
-
Reduction: With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours. The rate of addition should be controlled to maintain the reaction temperature between 40–50°C.
-
Stirring: After all the zinc has been added, stir the mixture for an additional 30 minutes.
-
Filtration: Filter the reaction mixture with suction and wash the filter cake thoroughly with two 200-mL portions of glacial acetic acid.
-
Concentration: Combine the filtrate and washings and evaporate under reduced pressure on a steam bath until a thick, partially crystallized oil remains.
-
Purification: To the crude product, add 100 mL of water and warm the flask on a steam bath until the solid melts. Stir the mixture of oil and water rapidly in an ice bath. This compound will crystallize as a fine white product.
-
Isolation: Collect the crystals by suction filtration, wash with cold water, and dry. A second crop can be obtained by concentrating the mother liquor.
-
Yield: The total yield is 52–53 g (77–78% based on diethyl malonate), with a melting point of 95–97°C.[5]
Protocol 2: Synthesis from Diethyl Aminomalonate Hydrochloride (via Direct Acetylation)
This protocol is based on procedures found in chemical literature.[3][8]
-
Setup: Dissolve diethyl 2-aminomalonate hydrochloride (1.69 g, 8.0 mmol) and triethylamine (3.4 mL, 24 mmol) in 120 mL of dichloromethane in a suitable flask at 0°C.
-
Acetylation: Add acetyl chloride (0.57 mL, 8.0 mmol) slowly and dropwise with stirring.
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and stir overnight.
-
Workup: Dilute the mixture with 100 mL of dichloromethane and wash sequentially with 1 M hydrochloric acid (3 x 60 mL).
-
Extraction: Back-extract the combined aqueous phase with dichloromethane (2 x 60 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Remove the solvent by concentration under reduced pressure to yield the pure white solid product.
-
Yield: The reported yield is 1.68 g (96%).[8]
Disclaimer: All experimental procedures should be performed with appropriate safety precautions in a controlled laboratory setting. A thorough risk assessment should be conducted prior to any chemical synthesis.
References
- 1. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 2. Diethyl Acetamidomalonate | Research Chemicals Supplier [benchchem.com]
- 3. Diethyl acetamidomalonate | 1068-90-2 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Diethyl acetamidomalonate synthesis - chemicalbook [chemicalbook.com]
- 9. CN107602408B - Synthesis method of acetamino diethyl malonate - Google Patents [patents.google.com]
physical and chemical properties of diethylacetamidomalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylacetamidomalonate (DEAM) is a pivotal synthetic intermediate, widely recognized for its versatility in organic synthesis, particularly in the preparation of α-amino acids, pharmaceuticals, and other bioactive compounds.[1][2][3] This technical guide provides an in-depth overview of the physical and chemical properties of DEAM, detailed experimental protocols for its synthesis and purification, and its key applications in research and drug development. All quantitative data is presented in structured tables for ease of reference, and key synthetic pathways are visualized using logical diagrams.
Introduction
This compound, with the CAS number 1068-90-2, is a derivative of diethyl malonate and a protected form of the unstable aminomalonic acid.[2][4] Its structure, featuring an acetamido group and two ethyl ester functionalities, allows for a wide range of chemical modifications.[3][5] The presence of the active methylene (B1212753) group makes it an ideal substrate for malonic ester synthesis, enabling the introduction of diverse side chains.[2][4] The acetamido group serves as a protecting group for the amine, preventing undesirable side reactions during alkylation.[2] This unique combination of features has established DEAM as a cornerstone in the synthesis of both natural and unnatural α-amino acids, which are fundamental building blocks for peptide and protein-based therapeutics.[2][3][4]
Physical and Chemical Properties
This compound is a white to off-white crystalline solid under standard conditions.[1][6] It is characterized by its low solubility in water but good solubility in various organic solvents.[4][7]
Tabulated Physical and Chemical Data
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₅NO₅ | [4][6][8] |
| Molecular Weight | 217.22 g/mol | [4][9][10] |
| Melting Point | 95-98 °C | [6][9][11][12] |
| Boiling Point | 185 °C at 20 mmHg | [6][10][11][12] |
| Density | 1.1 ± 0.1 g/cm³ (estimate) | [9] |
| Vapor Pressure | 0.000565 mmHg at 25°C | [6][8][12] |
| pKa | 11.93 ± 0.59 (Predicted) | [1][6][12] |
| Appearance | White to off-white crystalline powder | [1][6][7] |
| Solubility | Slightly soluble in hot water and ether; soluble in hot alcohol, chloroform, and methanol.[4][5][6][7][10][12] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of this compound.
-
¹H NMR (300 MHz, CDCl₃): δ [ppm]: 1.30 (t, J=7.1Hz, 6H), 2.08 (s, 3H), 4.27 (m, 4H), 5.18 (d, J=7.1Hz, 1H), 6.67 (d, J=5.7 Hz, 1H).[7][13]
-
¹³C NMR (75 MHz, CDCl₃): δ [ppm]: 14.0, 22.8, 56.5, 62.6, 166.5, 169.9.[7][13]
-
IR (KBr disc): Key absorptions indicate the presence of C=O (ester and amide) and N-H functional groups.[1]
-
Mass Spectrometry (Electron Ionization): Provides a fragmentation pattern that can be used to confirm the molecular structure.[1][10]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of this compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process starting from diethyl malonate.[4][14]
Step 1: Preparation of Diethyl Isonitrosomalonate
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.[15]
-
Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.[15]
-
While maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of solid sodium nitrite (B80452) in portions over 1.5 hours.[15]
-
After the addition is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise and then fall during this period.[15]
-
Transfer the reaction mixture to a separatory funnel and extract with two 50-ml portions of ether. The combined ethereal solution of diethyl isonitrosomalonate is used directly in the next step.[15]
Step 2: Reductive Acetylation to this compound
-
Place the ethereal solution of diethyl isonitrosomalonate, 86 g (0.842 mole) of acetic anhydride, and 225 ml (3.95 moles) of glacial acetic acid into a 1-liter three-necked round-bottomed flask fitted with a mechanical stirrer, thermometer, and dropping funnel.[15]
-
With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature between 40–50°C. The reaction is exothermic and may require intermittent cooling.[15]
-
After the zinc addition is complete, stir the mixture for an additional 30 minutes.[15]
-
Filter the reaction mixture with suction and wash the filter cake with two 200-ml portions of glacial acetic acid.[15]
-
Evaporate the combined filtrate and washings under reduced pressure until a thick oil or partially crystalline residue remains.[15]
Purification of this compound
The crude product from the synthesis can be purified by recrystallization.
-
To the crude product, add 100 ml of water and warm the flask on a steam bath until the solid melts.[15]
-
Stir the mixture of water and oil rapidly in an ice bath to induce crystallization of fine white this compound.[15]
-
Cool in the ice bath for an additional hour, then collect the product by filtration.[15]
-
Wash the crystals once with cold water and dry them in the air at 50°C.[15]
-
A second crop can be obtained by concentrating the mother liquor under reduced pressure.[15]
-
If the product quality is inferior, it can be recrystallized from hot water (using approximately 2.5 ml of water per gram of product) with about 97% recovery.[15] Alternatively, crystallization from a benzene/petroleum ether mixture can be employed.[7][13]
Applications in Drug Development and Research
This compound is a cornerstone intermediate in the synthesis of a wide array of organic molecules, most notably α-amino acids.[4][15] This versatility makes it an invaluable tool for researchers in medicinal chemistry and drug discovery.
Synthesis of α-Amino Acids
The malonic ester synthesis pathway using DEAM allows for the creation of various racemic α-amino acids through alkylation followed by hydrolysis and decarboxylation.[2][4]
-
Racemic Phenylalanine: Synthesized by alkylating DEAM with benzyl (B1604629) chloride in the presence of a base like sodium ethoxide.[2][4]
-
Racemic Tryptophan: Can be synthesized with high yields by reacting DEAM with gramine (B1672134) or its quaternary ammonium (B1175870) compounds.[4]
-
Racemic Glutamic Acid: A one-pot reaction with propiolactone yields racemic glutamic acid.[4]
This methodology is not limited to natural amino acids; it is also extensively used to synthesize non-natural α-amino acids with diverse side chains, which are crucial for developing novel peptide-based therapeutics.[2][3][4]
Synthesis of α-Hydroxycarboxylic Acids
The amino group in the α-amino acids synthesized from DEAM can be converted to a hydroxyl group through diazotization, leading to the formation of α-hydroxycarboxylic acids.[3][4] These compounds are useful in various applications, including the development of biodegradable polymers.[4]
Precursor in Pharmaceutical Formulations
DEAM serves as a key precursor in the synthesis of several active pharmaceutical ingredients. A notable example is its use in some synthetic routes for Fingolimod, an immunosuppressant used in the treatment of multiple sclerosis.[3][4] It is also an important intermediate in the synthesis of vitamins B1 and B6, barbiturates, and non-steroidal anti-inflammatory agents.[7][12]
Mandatory Visualizations
The following diagrams illustrate the key logical and experimental workflows described in this guide.
Caption: Synthesis and Purification Workflow for this compound.
Caption: General Pathway for α-Amino Acid Synthesis using DEAM.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its straightforward preparation, coupled with its predictable reactivity, makes it an essential tool for the construction of complex molecules, particularly in the pharmaceutical industry. The ability to readily synthesize a wide variety of natural and non-natural α-amino acids from this single precursor underscores its significance in the development of new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications to serve as a valuable resource for researchers and professionals in the field.
References
- 1. guidechem.com [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 5. Diethyl acetamidomalonate - High purity | EN [georganics.sk]
- 6. chembk.com [chembk.com]
- 7. Diethyl acetamidomalonate | 1068-90-2 [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. Diethyl acetamidomalonate | CAS#:1068-90-2 | Chemsrc [chemsrc.com]
- 10. Acetamidomalonic acid diethyl ester | C9H15NO5 | CID 14041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Diethyl acetamidomalonate 98 1068-90-2 [sigmaaldrich.com]
- 12. lookchem.com [lookchem.com]
- 13. Diethyl acetamidomalonate CAS#: 1068-90-2 [m.chemicalbook.com]
- 14. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Diethyl Acetamidomalonate: A Comprehensive Technical Guide
Introduction
Diethyl acetamidomalonate (DEAM) is a derivative of diethyl malonate and a key reagent in organic synthesis, particularly in the preparation of α-amino acids.[1] Its structure incorporates a protected nitrogen atom, making it an invaluable building block for introducing the amino functionality in a controlled manner. This guide provides an in-depth overview of diethyl acetamidomalonate, including its chemical identifiers, physical properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in drug development and chemical sciences.
Core Identifiers and Chemical Properties
Accurate identification and understanding of the physicochemical properties of a reagent are fundamental for its effective and safe use in a laboratory setting.
Chemical Identifiers
A comprehensive list of identifiers for diethyl acetamidomalonate is provided below, facilitating its unambiguous identification in databases and regulatory documents.
| Identifier | Value | Reference |
| CAS Number | 1068-90-2 | [1][2][3][4] |
| PubChem CID | 14041 | [1][2] |
| IUPAC Name | diethyl 2-acetamidopropanedioate | [2] |
| EC Number | 213-952-9 | [1][3] |
| UNII | 4VDX81E00W | [1] |
| ChEMBL ID | CHEMBL3278808 | [1] |
| InChI | InChI=1S/C9H15NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,11) | [1][2][5] |
| SMILES | CCOC(=O)C(C(=O)OCC)NC(=O)C | [1][2] |
Physicochemical Properties
The physical and chemical properties of diethyl acetamidomalonate are crucial for designing experiments, particularly for reaction setup and purification processes.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₅NO₅ | [1][2][4] |
| Molar Mass | 217.22 g·mol⁻¹ | [1][2][3][4] |
| Appearance | White to light yellow crystalline powder | [1][6][7] |
| Melting Point | 95-98 °C | [6][7][8] |
| Boiling Point | 185 °C at 20 mmHg | [6][7] |
| Solubility | Good solubility in lower alcohols and chloroform; low solubility in water. | [1][6][7] |
| Density | Approximately 1.1 g/cm³ | [8] |
Synthesis of Diethyl Acetamidomalonate
A common and effective method for preparing diethyl acetamidomalonate involves a two-step process starting from diethyl malonate.[1][9][10]
-
Isonitrosation: Diethyl malonate is reacted with sodium nitrite (B80452) (NaNO₂) in acetic acid to form diethyl isonitrosomalonate.[1][9][10][11]
-
Reduction and Acetylation: The resulting diethyl isonitrosomalonate is then reduced and acetylated.[9] This is typically achieved by reducing the intermediate in a mixture of glacial acetic acid and acetic anhydride (B1165640) using zinc powder.[1][10][11] The amine formed during the reduction is subsequently acetylated by acetic anhydride to yield the final product, diethyl acetamidomalonate.[1]
Applications in Organic Synthesis
Diethyl acetamidomalonate is a versatile intermediate in organic synthesis, most notably in the preparation of α-amino acids.[1][7][9] This method, known as the amidomalonate synthesis, is a reliable and high-yielding variation of the malonic ester synthesis.[9]
Synthesis of α-Amino Acids
The synthesis of racemic α-amino acids using diethyl acetamidomalonate proceeds through a three-step sequence: deprotonation, alkylation, and finally, hydrolysis and decarboxylation.[1][12]
-
Deprotonation: The α-carbon of diethyl acetamidomalonate is acidic and can be deprotonated by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate.[1][9][12]
-
Alkylation: The enolate then undergoes a nucleophilic substitution reaction with an alkyl halide (R-X) to introduce the desired amino acid side chain.[1][9][12]
-
Hydrolysis and Decarboxylation: The resulting dialkyl derivative is then subjected to acidic hydrolysis, which converts the ester and amide groups to carboxylic acids and an amine. The intermediate β-dicarboxylic acid readily decarboxylates upon heating to yield the final α-amino acid.[1][9][12]
For instance, racemic phenylalanine can be synthesized by alkylating diethyl acetamidomalonate with benzyl (B1604629) chloride in the presence of sodium ethoxide, followed by hydrolysis and decarboxylation, with a reported yield of 65%.[1] Similarly, racemic tryptophan can be synthesized in high yields (>90%) using gramine.[1]
Beyond natural amino acids, this methodology can also be adapted to synthesize unnatural α-amino acids, which are of significant interest in drug discovery and development.[1]
References
- 1. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 2. Acetamidomalonic acid diethyl ester | C9H15NO5 | CID 14041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl acetamidomalonate - High purity | EN [georganics.sk]
- 4. scbt.com [scbt.com]
- 5. Diethyl acetamidomalonate(1068-90-2) 1H NMR [m.chemicalbook.com]
- 6. Diethyl acetamidomalonate | 1068-90-2 [chemicalbook.com]
- 7. Diethyl acetamidomalonate CAS#: 1068-90-2 [m.chemicalbook.com]
- 8. Diethyl acetamidomalonate | CAS#:1068-90-2 | Chemsrc [chemsrc.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. quora.com [quora.com]
- 12. Ch27 : Synthesis of amino acids [chem.ucalgary.ca]
The Acidity of Diethylacetamidomalonate's Alpha-Proton: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the acidity of the alpha-proton in diethylacetamidomalonate, a critical parameter in its application as a versatile reagent in organic synthesis, particularly in the preparation of amino acids. The document elucidates the structural and electronic factors governing this acidity, presents a predicted pKa value, and details a comprehensive experimental protocol for its empirical determination. Furthermore, this guide illustrates the mechanism of deprotonation and subsequent enolate stabilization, which is fundamental to the synthetic utility of this compound.
Introduction
This compound (DEAM) is a derivative of diethyl malonate and a key building block in the synthesis of a wide array of organic molecules, most notably α-amino acids. The synthetic versatility of DEAM is primarily attributed to the pronounced acidity of the proton attached to the α-carbon, the carbon atom situated between the two carbonyl groups of the ester functionalities.
The electron-withdrawing nature of the adjacent carbonyl groups and the acetamido group significantly increases the acidity of this α-proton, facilitating its removal by a moderately strong base. This deprotonation yields a resonance-stabilized enolate ion, a potent nucleophile that can readily participate in various carbon-carbon bond-forming reactions. A quantitative understanding of the acidity of this proton, represented by its pKa value, is paramount for optimizing reaction conditions and maximizing yields in synthetic procedures.
Quantitative Data on Acidity
| Compound | pKa Value | Method |
| This compound | 11.93 ± 0.59 | Predicted |
| Diethyl Malonate | ~13 | Experimental |
The lower predicted pKa of this compound compared to diethyl malonate is consistent with the additional electron-withdrawing effect of the acetamido group at the α-position, which further stabilizes the resulting conjugate base.
The Underlying Chemistry of Alpha-Proton Acidity
The notable acidity of the α-proton in this compound is a direct consequence of the stabilization of its conjugate base, the enolate ion. This stabilization arises from two primary electronic effects:
-
Inductive Effect: The two electronegative oxygen atoms of the carbonyl groups and the nitrogen atom of the acetamido group exert a strong electron-withdrawing inductive effect. This effect polarizes the C-H bond, making the α-proton more susceptible to abstraction by a base.
-
Resonance Effect: Upon deprotonation, the resulting negative charge on the α-carbon is delocalized over the two adjacent carbonyl groups through resonance. This delocalization spreads the negative charge over several atoms, significantly stabilizing the enolate ion. The resonance structures of the this compound enolate are depicted below.
The ability to form this stable, resonance-delocalized enolate is the key to the synthetic utility of this compound.
Experimental Protocol for pKa Determination
The following is a detailed protocol for the experimental determination of the pKa of this compound's alpha-proton using potentiometric titration. This method is adapted from established procedures for similar dicarbonyl compounds.
Materials and Equipment
-
This compound (high purity)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water (boiled to remove dissolved CO2)
-
Ethanol (reagent grade, if co-solvent is needed)
-
pH meter with a combination glass electrode, capable of 0.01 pH unit resolution
-
Automatic titrator or manual burette (Class A)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes (Class A)
-
Beakers
Procedure
-
Solution Preparation:
-
Prepare a 0.01 M solution of this compound by accurately weighing the solid and dissolving it in a known volume of deionized water. If solubility is limited, a co-solvent system (e.g., water-ethanol mixture) can be used. Note that the use of a co-solvent will yield an apparent pKa (pKaapp) specific to that solvent system.
-
Prepare a 0.15 M KCl solution to maintain a constant ionic strength during the titration.
-
-
Titration Setup:
-
Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 7.00 and 10.00) that bracket the expected pKa.
-
Place a known volume (e.g., 50.00 mL) of the 0.01 M this compound solution into a beaker containing a magnetic stir bar.
-
Add a sufficient volume of the 0.15 M KCl solution to the beaker.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged and clear of the stir bar.
-
Begin gentle stirring.
-
-
Titration Process:
-
Record the initial pH of the solution.
-
Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from the burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly past the expected equivalence point (e.g., to pH 12-12.5).
-
Data Analysis
-
Titration Curve: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Equivalence Point Determination: Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration data. The equivalence point corresponds to the peak of the first derivative curve or the zero crossing of the second derivative curve.
-
pKa Calculation: The pKa is the pH at the half-equivalence point. Once the volume of NaOH at the equivalence point (Veq) is determined, the volume at the half-equivalence point is Veq/2. The pKa is the pH of the solution when this volume of base has been added.
Visualizations
Deprotonation and Enolate Formation
The following diagram illustrates the deprotonation of this compound by a base to form the resonance-stabilized enolate ion.
Caption: Deprotonation of this compound to form the enolate.
Resonance Stabilization of the Enolate
The stability of the enolate is key to its formation. The negative charge is delocalized across the α-carbon and the oxygen atoms of the two carbonyl groups.
Caption: Resonance structures of the this compound enolate.
Experimental Workflow for pKa Determination
The logical flow of the experimental determination of pKa via potentiometric titration is outlined below.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The acidity of the alpha-proton of this compound, with a predicted pKa of approximately 11.93, is a cornerstone of its utility in modern organic synthesis. This acidity is a direct result of the powerful electron-withdrawing and resonance-stabilizing effects of the adjacent carbonyl and acetamido groups. The detailed experimental protocol provided herein offers a robust method for the empirical determination of this crucial physicochemical property. A thorough understanding and quantification of this acidity are essential for researchers and professionals in drug development and chemical synthesis to effectively harness the synthetic potential of this versatile molecule.
Navigating the Solubility Landscape of Diethylacetamidomalonate in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of diethylacetamidomalonate, a critical reagent in the synthesis of amino acids and various pharmaceuticals. Designed for researchers, scientists, and professionals in drug development, this document consolidates available solubility data and provides a detailed experimental framework for its quantitative determination.
Introduction
This compound, a white to light yellow crystalline powder, serves as a versatile building block in organic synthesis. Its solubility in various organic solvents is a fundamental parameter that dictates reaction conditions, purification strategies, and formulation development. Despite its widespread use, a comprehensive, publicly available dataset of its quantitative solubility in common organic solvents is notably scarce. This guide aims to bridge this gap by presenting known qualitative and quantitative data while providing a robust protocol for its experimental determination.
Solubility Profile of this compound
The solubility of this compound is dictated by its molecular structure, which includes polar acetamido and ester functional groups, as well as nonpolar ethyl groups. This dual character allows for its dissolution in a range of organic solvents. The available data, largely qualitative, is summarized below.
Data Presentation: Quantitative and Qualitative Solubility
| Solvent | Chemical Formula | Type | Solubility Classification | Quantitative Value (at 25°C unless specified) | Citation |
| Chloroform | CHCl₃ | Halogenated | Soluble | Not available | [1][2] |
| Methanol | CH₃OH | Polar Protic | Soluble | Not available | [1][2] |
| Lower Alcohols | - | Polar Protic | Good Solvency | Not available | [1][3] |
| Hot Alcohol | - | Polar Protic | Soluble | Not available | [2][4] |
| Ether | (C₂H₅)₂O | Polar Aprotic | Slightly Soluble (in hot ether) | Not available | [2][4] |
| Water | H₂O | Polar Protic | Slightly Soluble (in hot water) | Not available | [1][2][4] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | 100 mg/mL | [5] |
| Benzene/Petroleum Ether | - | Nonpolar | - (Used for recrystallization) | Not available | [1] |
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, methodology for the quantitative determination of this compound solubility in various organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or incubator
-
Centrifuge
-
Calibrated thermometers
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Vials with screw caps
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C, 40°C).
-
Agitate the samples for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, cease agitation and allow the vials to stand in the thermostatic environment for at least 2 hours to allow undissolved solid to settle.
-
Centrifuge the vials to further facilitate the separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Filter the aliquot through a syringe filter into a pre-weighed volumetric flask.
-
Determine the weight of the transferred supernatant.
-
Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.
-
Analyze the diluted sample solutions under the same conditions.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
Express the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Mandatory Visualization: Experimental Workflow
Caption: Workflow for determining this compound solubility.
Conclusion
The solubility of this compound in organic solvents is a crucial parameter for its application in chemical synthesis and pharmaceutical development. While comprehensive quantitative data remains limited in the public domain, this guide provides a consolidated view of the existing knowledge. The detailed experimental protocol and workflow diagram offer a standardized approach for researchers to determine precise solubility values in their solvents of interest, thereby facilitating process optimization and innovation.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Diethylacetamidomalonate
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for diethylacetamidomalonate, a versatile intermediate in organic synthesis.[1][2] The document is intended for researchers, scientists, and professionals in drug development who utilize this compound and require detailed characterization data. Diethyl acetamidomalonate is notably used in the synthesis of α-amino acids and various pharmaceutical compounds.[1][2][3]
Chemical Structure and Numbering Scheme
To facilitate the interpretation of the NMR data, the following chemical structure and numbering scheme for this compound (CAS RN: 1068-90-2) are used.[4]
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The data presented below is a compilation from various spectral databases.
| Signal Assignment (Atom Number) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| NH (3) | ~8.77 | Broad Doublet | 1H | |
| CH (4) | ~5.08 | Doublet | 1H | |
| CH₂ (7, 7') | ~4.18 | Quartet | 4H | ~7.1 |
| CH₃ (1) | ~1.93 | Singlet | 3H | |
| CH₃ (8, 8') | ~1.25 | Triplet | 6H | ~7.1 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration. The assignments are based on typical chemical shift values, multiplicities, and integrations for the functional groups present. For instance, the quartet integrating to 4H and the triplet integrating to 6H are characteristic of the two equivalent ethyl ester groups.[5] The singlet at 1.93 ppm corresponds to the acetyl methyl group, and the doublet at 5.08 ppm is attributed to the methine proton, which is coupled to the adjacent NH proton.[5]
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a separate signal.
| Signal Assignment (Atom Number) | Chemical Shift (δ, ppm) |
| C=O (2) | ~169.4 |
| C=O (5, 5') | ~167.1 |
| CH₂ (7, 7') | ~62.5 |
| CH (4) | ~57.0 |
| CH₃ (1) | ~22.5 |
| CH₃ (8, 8') | ~14.0 |
Note: The assignments are based on general principles of ¹³C NMR spectroscopy. Carbonyl carbons of amides and esters appear at the lowest field (highest ppm).[6] The methine carbon (CH) is found around 57 ppm, while the methylene (B1212753) carbons of the ethyl groups are slightly further downfield due to their proximity to the electronegative oxygen atoms.[6] The methyl carbons of the acetyl and ethyl groups appear at the highest field (lowest ppm).[6]
Experimental Protocols
While a specific protocol for this compound was not available, the following represents a general and standard methodology for obtaining high-quality NMR spectra for a solid organic compound of this nature.
1. Sample Preparation:
-
Dissolution: Approximately 10-20 mg of high-purity this compound is dissolved in 0.6-0.7 mL of a deuterated solvent.[7] Chloroform-d (CDCl₃) is a common choice for this compound.
-
Reference Standard: A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
-
Transfer: The solution is filtered, if necessary, to remove any particulate matter and transferred to a standard 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).[8][9]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
A higher number of scans (e.g., 128, 256, or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[10]
-
A relaxation delay (d1) may be adjusted to ensure quantitative detection of all carbon types, particularly quaternary carbons.[10]
-
-
Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed.
-
The resulting spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to TMS or the residual solvent peak.
-
Visualized Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation in an NMR experiment.
Caption: A generalized workflow for conducting NMR analysis of a chemical compound.
References
- 1. Diethyl acetamidomalonate - High purity | EN [georganics.sk]
- 2. Diethyl acetamidomalonate | 1068-90-2 [chemicalbook.com]
- 3. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 4. Diethyl Acetamidomalonate | 1068-90-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Solved QUESTION 13 Examine the 1H-NMR Spectrum of diethyl | Chegg.com [chegg.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. hmdb.ca [hmdb.ca]
- 10. emory.edu [emory.edu]
An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry of Diethylacetamidomalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometric characteristics of diethylacetamidomalonate, a key intermediate in the synthesis of amino acids and various pharmaceuticals. This document outlines detailed experimental protocols for spectral acquisition and presents a thorough analysis of the spectral data, including key fragmentation pathways.
Infrared Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its amide and ester functionalities.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
A common and convenient method for obtaining the IR spectrum of a solid sample like this compound is using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of powdered this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: The pressure arm is lowered to ensure firm contact between the sample and the crystal. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
IR Spectral Data
The infrared spectrum of this compound is characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300 | Medium, Sharp | N-H stretch (Amide) |
| 2980-2900 | Medium | C-H stretch (Alkyl) |
| ~1740 | Strong | C=O stretch (Ester) |
| ~1680 | Strong | C=O stretch (Amide I band) |
| ~1530 | Medium | N-H bend and C-N stretch (Amide II band) |
| 1250-1020 | Strong | C-O stretch (Ester) |
Mass Spectrometry Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation and confirmation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule.
-
Sample Introduction: A small amount of this compound is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, characteristic ions.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Mass Spectral Data and Fragmentation
The electron ionization mass spectrum of this compound (molar mass: 217.22 g/mol ) shows several key fragments. While the molecular ion peak at m/z 217 may be weak or absent due to the extensive fragmentation, a peak at m/z 218 can sometimes be observed, corresponding to the M+1 isotope peak.[1] High-resolution mass spectrometry has determined the mass of the sodium adduct [C₉H₁₅NO₅+Na]⁺ to be 240.0824.[2]
Table of Dominant Fragments in EI-MS:
| m/z | Relative Intensity | Proposed Fragment Structure/Identity |
| 172 | Moderate | [M - C₂H₅O]⁺ |
| 144 | Moderate | [M - COOC₂H₅]⁺ |
| 102 | High | [CH(NHCOCH₃)(COOC₂H₅)]⁺• |
| 99 | Moderate | [CH(COOC₂H₅)]⁺ |
| 74 | Moderate | [COOC₂H₅]⁺ |
| 43 | High | [CH₃CO]⁺ |
Collision-Induced Dissociation (CID) of the Protonated Molecule [M+H]⁺:
In softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 218.1 is readily formed. Collision-induced dissociation (CID) of this ion leads to a major fragment at m/z 176.1.
Application Workflow: Synthesis of α-Amino Acids
This compound is a cornerstone in the synthesis of various α-amino acids. The general workflow, known as the amidomalonate synthesis, is an extension of the malonic ester synthesis.[3][4]
References
The Reactivity of Diethylacetamidomalonate Enolate: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Diethylacetamidomalonate (DEAM) is a versatile and pivotal building block in modern organic synthesis, particularly in the preparation of a wide array of natural and unnatural α-amino acids. Its reactivity is centered around the facile generation of a stabilized enolate, which serves as a potent carbon nucleophile. This guide provides a comprehensive overview of the reactivity of the this compound enolate, detailing its formation and subsequent reactions, including alkylation, acylation, and Michael additions. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, quantitative data, and mechanistic insights.
Physicochemical Properties and Enolate Formation
This compound is a white to light yellow crystalline powder with a melting point of 95-98 °C.[1] The key to its reactivity lies in the acidity of the α-proton located on the carbon between the two ester carbonyl groups. The electron-withdrawing nature of the adjacent acetamido and ester functionalities significantly increases the acidity of this proton, facilitating its removal by a suitable base to form a resonance-stabilized enolate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₅NO₅ | [4] |
| Molecular Weight | 217.22 g/mol | [4] |
| Melting Point | 95-98 °C | [1] |
| Boiling Point | 185 °C / 20 mmHg | [1] |
| Predicted pKa | 11.93 ± 0.59 | [2] |
| Solubility | Soluble in chloroform (B151607) and methanol; slightly soluble in water. | [2] |
Reactions of the this compound Enolate
The this compound enolate is a versatile intermediate that participates in a variety of carbon-carbon bond-forming reactions. The most prominent of these are alkylation, acylation, and Michael additions.
Alkylation: A Gateway to α-Amino Acids
The most well-documented and widely utilized reaction of the this compound enolate is its alkylation with a variety of electrophiles, primarily alkyl halides. This reaction is a cornerstone of the acetamidomalonate synthesis of α-amino acids. The general workflow involves three key steps: enolate formation, alkylation, and subsequent hydrolysis and decarboxylation to yield the desired amino acid.
The choice of alkylating agent dictates the side chain of the resulting amino acid. A wide range of primary and some secondary alkyl halides can be employed.
Table 2: Representative Yields for the Alkylation of this compound in Amino Acid Synthesis
| Alkylating Agent | Resulting Amino Acid | Yield (%) | Reference(s) |
| Benzyl (B1604629) chloride | Phenylalanine | 65 | [4] |
| 2,6-Dimethylbenzyl bromide | 2,6-Dimethylphenylalanine | 87.9 | |
| 2,4,6-Trimethylbenzyl bromide | 2,4,6-Trimethylphenylalanine | 86.0 | |
| Gramine or its quaternary ammonium (B1175870) salt | Tryptophan | >90 | [4] |
| β-Propiolactone | Glutamic Acid | 87 | [4] |
Acylation
The acylation of the this compound enolate provides access to β-keto amino acid derivatives, which are valuable synthetic intermediates. Acylating agents such as acid chlorides or anhydrides can be used. The reaction proceeds via nucleophilic attack of the enolate on the carbonyl carbon of the acylating agent. It is important to note that O-acylation can be a competing side reaction. The use of magnesium chloride has been shown to promote C-acylation for diethyl malonate and may be applicable here.[5]
Michael Addition (Conjugate Addition)
As a soft nucleophile, the this compound enolate readily participates in Michael or 1,4-conjugate addition reactions with α,β-unsaturated carbonyl compounds.[6][7] This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex molecules containing the 1,5-dicarbonyl functionality. The enolate adds to the β-carbon of the Michael acceptor.
Experimental Protocols
Synthesis of this compound
A common and reliable method for the synthesis of this compound involves the nitrosation of diethyl malonate followed by reductive acylation.[8]
Materials:
-
Diethyl malonate
-
Sodium nitrite (B80452)
-
Glacial acetic acid
-
Water
-
Acetic anhydride (B1165640)
-
Zinc dust
-
Ether
Procedure:
-
Nitrosation: Diethyl malonate is dissolved in a mixture of glacial acetic acid and water and cooled in an ice bath. Sodium nitrite is added portion-wise while maintaining the temperature around 5 °C. After the addition is complete, the reaction is stirred for several hours. The product, diethyl isonitrosomalonate, is extracted with ether.[8]
-
Reductive Acylation: The ethereal solution of diethyl isonitrosomalonate is combined with acetic anhydride and glacial acetic acid. Zinc dust is added in small portions with vigorous stirring, maintaining the temperature between 40-50 °C. After the addition, the mixture is stirred for an additional 30 minutes. The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by recrystallization from hot water to yield this compound as fine white crystals.[8]
General Protocol for Alkylation of this compound Enolate (Amino Acid Synthesis)
This protocol is a general guideline for the synthesis of α-amino acids via the alkylation of this compound. The specific alkylating agent, reaction times, and purification methods will vary depending on the target amino acid.
Materials:
-
This compound
-
Anhydrous ethanol (B145695)
-
Sodium metal
-
Alkyl halide (e.g., benzyl chloride for phenylalanine synthesis)
-
Hydrochloric acid (concentrated)
Procedure:
-
Enolate Formation: A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere. This compound is then added to this solution and stirred to ensure complete formation of the enolate.
-
Alkylation: The alkyl halide is added dropwise to the stirred enolate solution. The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Hydrolysis and Decarboxylation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then refluxed with concentrated hydrochloric acid for several hours to hydrolyze the ester and amide groups and to effect decarboxylation.
-
Isolation: The resulting amino acid is isolated by adjusting the pH of the solution to its isoelectric point, causing it to precipitate. The product is then collected by filtration and can be further purified by recrystallization.
Spectroscopic Data of this compound and its Derivatives
Spectroscopic analysis is crucial for the characterization of the starting material, intermediates, and final products.
Table 3: Spectroscopic Data for this compound
| Technique | Key Features | Reference(s) |
| ¹H NMR | δ (ppm): 1.30 (t, 6H), 2.08 (s, 3H), 4.27 (m, 4H), 5.18 (d, 1H), 6.67 (d, 1H) | |
| ¹³C NMR | δ (ppm): 14.0, 22.8, 56.5, 62.6, 166.5, 169.9 | |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1740 (C=O ester stretch), ~1680 (C=O amide I stretch) | [8] |
Spectroscopic Data for Alkylated Products (N-Acetyl-α-amino acid ethyl esters):
The spectroscopic data for the direct alkylation products can be complex. After hydrolysis and decarboxylation, the resulting N-acetyl amino acids and their esters have been characterized more extensively.
-
¹H NMR: The chemical shifts of the α-proton in N-acetyl-α-amino acid esters typically appear in the range of 4.3-4.8 ppm. The exact chemical shift and coupling patterns will depend on the nature of the side chain (R-group).[9][10]
-
¹³C NMR: The carbonyl carbons of the ester and amide groups typically resonate in the range of 170-175 ppm. The α-carbon signal appears around 50-60 ppm.[11][12]
-
IR Spectroscopy: Characteristic bands include the N-H stretch around 3300 cm⁻¹, the ester C=O stretch around 1735-1750 cm⁻¹, and the amide I band around 1650 cm⁻¹.[5][7]
Conclusion
The this compound enolate is a highly valuable and versatile nucleophile in organic synthesis. Its reactivity, particularly in alkylation reactions, provides a robust and reliable method for the synthesis of a diverse range of α-amino acids. The acylation and Michael addition reactions of this enolate further expand its synthetic utility, offering pathways to more complex and functionalized molecules. This guide has provided a detailed overview of the core reactivity of the this compound enolate, supported by quantitative data and experimental protocols, to aid researchers and professionals in the fields of chemistry and drug development in the effective application of this important synthetic intermediate.
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. compoundchem.com [compoundchem.com]
- 3. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Hydrolysis of Diethylacetamidomalonate: Synthesis of α-Amino Acids via the Aminomalonic Acid Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl acetamidomalonate (DEAM) is a pivotal precursor in the laboratory and industrial synthesis of a wide array of natural and unnatural α-amino acids.[1] Its structure represents a stable, protected form of the otherwise unstable aminomalonic acid, making it an ideal starting point for the versatile malonic ester synthesis pathway.[1][2] This technical guide provides an in-depth examination of the hydrolysis of DEAM, a critical step that leads to the formation of a transient aminomalonic acid derivative, which subsequently undergoes decarboxylation to yield the target α-amino acid.[3] This document details the underlying mechanisms, comprehensive experimental protocols, and quantitative data for this robust synthetic method, aimed at professionals in organic chemistry and drug development.
The Core Transformation: From Protected Precursor to α-Amino Acid
The synthesis of α-amino acids using diethyl acetamidomalonate is a well-established and highly effective methodology, typically proceeding in three main stages:
-
Deprotonation: The active methylene (B1212753) group of DEAM is deprotonated using a suitable base, commonly sodium ethoxide, to form a reactive enolate.[4]
-
Alkylation: The nucleophilic enolate is reacted with an alkyl halide (R-X) in an SN2 reaction to introduce the desired side chain (R-group) to the α-carbon.[5]
-
Hydrolysis and Decarboxylation: The alkylated diethyl acetamidomalonate intermediate undergoes hydrolysis of its two ester groups and the N-acetyl (amide) group, followed by decarboxylation, to yield the final racemic α-amino acid.[3]
This guide focuses on the third and final stage. The hydrolysis step is crucial as it unmasks the functional groups, leading to the formation of a substituted aminomalonic acid. However, aminomalonic acid itself is known to be a relatively unstable compound, prone to spontaneous decarboxylation, particularly when heated under acidic conditions.[6][7] Consequently, the hydrolysis and decarboxylation steps are almost invariably performed concurrently in a single pot to directly afford the stable and valuable α-amino acid product.[8]
The overall transformation is depicted below:
Figure 1: General scheme for the conversion of an alkylated diethyl acetamidomalonate to an α-amino acid.
Mechanism of Hydrolysis and Decarboxylation
The reaction is typically carried out by refluxing the alkylated malonate ester in a strong acid, such as concentrated hydrochloric acid, or a strong base like sodium hydroxide (B78521).
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygens of both the esters and the amide are protonated, rendering their respective carbonyl carbons more electrophilic and susceptible to nucleophilic attack by water. This process is repeated for all three groups, yielding a protonated aminomalonic acid derivative.
-
Base-Catalyzed Saponification: In the presence of a strong base (e.g., NaOH), the hydroxide ion directly attacks the electrophilic carbonyl carbons of the ester groups in a saponification reaction, yielding carboxylate salts. The amide hydrolysis is typically slower and may require more forcing conditions. Subsequent acidification protonates the carboxylates and the amino group.
Regardless of the catalytic method, the resulting substituted aminomalonic acid readily undergoes decarboxylation upon heating. This is a classic example of the decarboxylation of a β-keto acid (or in this case, a β-amino acid with two carboxyl groups), which proceeds through a cyclic transition state to eliminate carbon dioxide and form the final product.
Experimental Protocols
The following is a generalized protocol for the hydrolysis and decarboxylation of an alkylated diethyl acetamidomalonate to produce an α-amino acid. The specific quantities and reaction times may be optimized for different substrates.
Protocol: Acid-Catalyzed Hydrolysis and Decarboxylation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the alkylated diethyl acetamidomalonate (1.0 equivalent).
-
Addition of Acid: Add an excess of concentrated hydrochloric acid (e.g., 6M HCl).
-
Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). Typical reaction times range from 4 to 6 hours.
-
Cooling and Crystallization: Once the reaction is complete, cool the mixture to room temperature, and then further in an ice bath. The α-amino acid hydrochloride product will often crystallize out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold water or ethanol.
-
Purification: The crude amino acid hydrochloride can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
Figure 2: Workflow for acid-catalyzed hydrolysis and decarboxylation.
Quantitative Data Summary
The acetamidomalonate synthesis is a high-yielding method for a variety of amino acids. The table below summarizes reported yields for the overall conversion of an alkylated diethyl acetamidomalonate to the final α-amino acid product.
| Target α-Amino Acid | Alkylating Agent | Overall Yield (%) | Reference |
| Phenylalanine | Benzyl chloride | 65% | [1] |
| Tryptophan | Gramine | >90% | [1] |
| Glutamic Acid | Propiolactone | 87% | [1] |
| Leucine | Isobutyl bromide | 30-50% (as N-acetyl derivative) | [9] |
| Norvaline | Propyl bromide | ~60% (as N-acetyl derivative) | [9] |
Note: The yields represent the final, isolated product after hydrolysis and decarboxylation. Data on the direct yield of the unstable aminomalonic acid intermediate is generally not available.[10]
Conclusion
The hydrolysis of alkylated diethylacetamidomalonate is a fundamental and indispensable step in a powerful synthetic route to α-amino acids. While the reaction proceeds through a key aminomalonic acid intermediate, the inherent instability of this species drives the reaction forward to the stable and synthetically valuable α-amino acid. This one-pot hydrolysis and decarboxylation procedure is noted for its reliability and applicability to a diverse range of substrates, solidifying its importance for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- 1. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Ch27 : Synthesis of amino acids [chem.ucalgary.ca]
- 4. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. homework.study.com [homework.study.com]
- 6. Aminomalonic acid: identification in Escherichia coli and atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminomalonic acid. Spontaneous decarboxylation and reaction with 5-deoxypyridoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Diethylacetamidomalonate in Unnatural Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of unnatural amino acids (UAAs) is a cornerstone of modern medicinal chemistry and drug discovery. These novel building blocks, when incorporated into peptides and other molecular scaffolds, can impart enhanced stability, novel functionalities, and improved pharmacological properties.[1] Diethylacetamidomalonate (DEAM) has emerged as a versatile and reliable starting material for the synthesis of a wide array of racemic α-amino acids, including those with unnatural side chains.[2][3][4] This is achieved through a robust and well-established chemical pathway involving alkylation, hydrolysis, and decarboxylation.[3][5]
These application notes provide detailed protocols and quantitative data for the synthesis of select unnatural amino acids using this compound. Furthermore, we explore the application of such UAAs in the context of G protein-coupled receptor (GPCR) signaling, a critical area of drug development.
Data Presentation
The following table summarizes the yields of various unnatural amino acids synthesized using this compound. This data provides a comparative reference for researchers planning their synthetic strategies.
| Unnatural Amino Acid | Alkylating Agent | Overall Yield (%) | Reference |
| Racemic 2,6-Dimethylphenylalanine | 2,6-Dimethylbenzyl bromide | 87.9 | [6] |
| Racemic 2,4,6-Trimethylphenylalanine | 2,4,6-Trimethylbenzyl bromide | 86.0 | [6] |
| Racemic Phenylalanine | Benzyl chloride | 65 | [4] |
| Racemic Tryptophan | Gramine | >90 | [4] |
| Racemic Glutamic Acid | Propiolactone | 87 | [4] |
Experimental Protocols
The synthesis of unnatural amino acids from this compound follows a general three-step procedure: alkylation of the malonate, followed by hydrolysis of the ester and amide groups, and finally decarboxylation to yield the desired amino acid.
General Synthetic Workflow
The overall synthetic scheme for the preparation of unnatural amino acids from this compound is depicted below.
Caption: General workflow for unnatural amino acid synthesis using DEAM.
Protocol 1: Synthesis of Racemic 2,6-Dimethylphenylalanine
This protocol is adapted from the synthesis of substituted phenylalanine analogs.[6]
Step 1: Alkylation
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol (B145695) to prepare sodium ethoxide.
-
To the freshly prepared sodium ethoxide solution, add this compound (1.05 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add 2,6-dimethylbenzyl bromide (1.0 eq) dropwise to the enolate solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated intermediate.
Step 2 & 3: Hydrolysis and Decarboxylation
-
To the crude alkylated intermediate, add 6 M hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours. The progress of the hydrolysis and decarboxylation can be monitored by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield racemic 2,6-dimethylphenylalanine. The reported yield for this synthesis is 87.9%.[6]
Protocol 2: Synthesis of Racemic 2,4,6-Trimethylphenylalanine
This protocol follows the same general procedure as for 2,6-dimethylphenylalanine, with the substitution of the alkylating agent.
Step 1: Alkylation
-
Follow steps 1-2 from Protocol 1 for the formation of the this compound enolate.
-
Add 2,4,6-trimethylbenzyl bromide (1.0 eq) dropwise to the enolate solution.
-
Continue with steps 4-7 from Protocol 1 to obtain the crude alkylated intermediate.
Step 2 & 3: Hydrolysis and Decarboxylation
-
Follow steps 1-5 from Protocol 1, using the crude alkylated intermediate from the previous step.
-
The expected product is racemic 2,4,6-trimethylphenylalanine, with a reported yield of 86.0%.[6]
Application in Drug Discovery: Modulating GPCR Signaling
Unnatural amino acids are invaluable tools in designing peptide-based drugs that target G protein-coupled receptors (GPCRs).[7][8][9] By strategically incorporating UAAs, the potency, selectivity, and stability of peptide ligands can be fine-tuned. A prominent example is the modulation of the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.
Activation of the GLP-1R by its native ligand, GLP-1, or synthetic analogs triggers two main signaling pathways: the Gαs/cAMP pathway, which is primarily responsible for glucose-dependent insulin (B600854) secretion, and the β-arrestin pathway, which is involved in receptor desensitization and other cellular responses.[7] The design of "biased agonists" that preferentially activate one pathway over the other is a major goal in GPCR drug discovery. The incorporation of unnatural amino acids into GLP-1 analogs can influence this bias.
The following diagram illustrates the dual signaling cascades initiated by GLP-1R activation.
Caption: GLP-1R signaling cascade leading to cAMP production and β-arrestin recruitment.
Conclusion
The this compound synthesis provides a versatile and high-yielding route to a diverse range of unnatural amino acids. The protocols outlined here for the synthesis of substituted phenylalanine analogs serve as a practical guide for researchers. The ability to readily access these novel building blocks is crucial for advancing drug discovery efforts, particularly in the design of sophisticated peptide therapeutics that can selectively modulate complex signaling pathways, such as those governed by GPCRs. The continued exploration of new unnatural amino acids synthesized via this method holds significant promise for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. graphviz.org [graphviz.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ch27 : Synthesis of amino acids [chem.ucalgary.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. β-Arrestin-1 mediates glucagon-like peptide-1 signaling to insulin secretion in cultured pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Alkylation of Diethyl Acetamidomalonate: A Key Step in Amino Acid Synthesis
Application Note
The alkylation of diethyl acetamidomalonate is a cornerstone of synthetic organic chemistry, providing a versatile and reliable method for the preparation of a wide array of α-amino acids.[1][2] This protocol is of particular interest to researchers and professionals in drug development and medicinal chemistry, where the synthesis of novel or unnatural amino acids is crucial for designing new therapeutic agents. The procedure leverages the acidity of the α-proton of the malonic ester moiety, which can be readily deprotonated by a suitable base to form a nucleophilic enolate. This enolate subsequently undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide, introducing a desired side chain.[2][3] The resulting alkylated product can then be hydrolyzed and decarboxylated to yield the target α-amino acid.[1] This method's adaptability with various alkylating agents allows for the synthesis of a diverse range of amino acid structures.
Reaction Principle
The alkylation of diethyl acetamidomalonate follows a three-step sequence:
-
Deprotonation: A base, typically sodium ethoxide (NaOEt) in ethanol (B145695), is used to abstract the acidic α-proton of diethyl acetamidomalonate, forming a resonance-stabilized enolate.[2][3]
-
Alkylation: The enolate anion acts as a nucleophile and attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond and yielding a diethyl alkylacetamidomalonate.[2]
-
Hydrolysis and Decarboxylation: The ester and amide groups of the alkylated product are hydrolyzed, typically under acidic conditions with heating, to yield a substituted aminomalonic acid. This intermediate readily undergoes decarboxylation to afford the final α-amino acid.[1][2]
Quantitative Data Summary
The following table summarizes representative quantitative data for the alkylation of diethyl acetamidomalonate with various alkyl halides. Please note that reaction conditions and yields can vary based on the specific substrate and experimental setup.
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield of Alkylated Product (%) | Final Amino Acid |
| Benzyl (B1604629) chloride | NaOEt | Ethanol | 2-4 | Reflux | ~85 | Phenylalanine |
| Methyl iodide | NaOEt | Ethanol | 1-2 | Reflux | ~90 | Alanine |
| Isopropyl bromide | NaOEt | Ethanol | 12-24 | Reflux | 40-50 | Valine |
| 3-(Chloromethyl)indole (Gramine derivative) | NaOEt | Toluene | 4-6 | 80 | >90 | Tryptophan |
| Ethyl bromoacetate | NaOEt | Ethanol | 3-5 | Reflux | ~75 | Aspartic Acid |
Experimental Protocols
This section provides a detailed protocol for the alkylation of diethyl acetamidomalonate, using the synthesis of diethyl 2-acetamido-2-benzylmalonate as a representative example.
Materials
-
Diethyl acetamidomalonate
-
Sodium metal
-
Absolute ethanol
-
Benzyl chloride
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure
1. Preparation of Sodium Ethoxide Solution
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the desired volume of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add sodium metal (1.1 equivalents relative to diethyl acetamidomalonate) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
2. Alkylation Reaction
-
To the freshly prepared sodium ethoxide solution, add diethyl acetamidomalonate (1.0 equivalent) dropwise at room temperature with stirring.
-
After the addition is complete, stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Add benzyl chloride (1.05 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
3. Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diethyl 2-acetamido-2-benzylmalonate.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of α-amino acids via alkylation of diethyl acetamidomalonate.
Experimental Workflow
Caption: A typical experimental workflow for the alkylation of diethyl acetamidomalonate.
References
Synthesis of Phenylalanine via Diethyl Acetamidomalonate: A Detailed Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the synthesis of amino acids is a fundamental technique. This document provides a detailed protocol for the synthesis of racemic phenylalanine utilizing diethyl acetamidomalonate as the starting material. This method, a variation of the malonic ester synthesis, offers a reliable route to this essential amino acid.[1] The procedure involves three main stages: the preparation of diethyl acetamidomalonate, its subsequent alkylation with benzyl (B1604629) chloride, and finally, the hydrolysis and decarboxylation of the intermediate to yield phenylalanine.
Overview of the Synthetic Pathway
The synthesis begins with the preparation of diethyl acetamidomalonate from diethyl malonate. This is achieved through nitrosation, followed by reduction and acetylation.[1][2] The resulting diethyl acetamidomalonate is then deprotonated using a strong base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate undergoes a nucleophilic substitution reaction with benzyl chloride, introducing the benzyl group that will become the side chain of phenylalanine. The final stage involves the hydrolysis of the ester and amide groups of the resulting diethyl acetamidobenzylmalonate, followed by decarboxylation upon heating, to yield racemic phenylalanine.[3]
Quantitative Data Summary
The following table summarizes the typical yields and key physical properties for the intermediates and final product in this synthesis.
| Stage | Compound | Starting Material | Key Reagents | Typical Yield | Melting Point (°C) |
| 1 | Diethyl Acetamidomalonate | Diethyl Malonate | Sodium Nitrite (B80452), Zinc, Acetic Anhydride (B1165640) | 77-78% | 95-97 |
| 2 | Diethyl Benzylacetamidomalonate | Diethyl Acetamidomalonate | Sodium Ethoxide, Benzyl Chloride | ~65% (estimated) | - |
| 3 | dl-Phenylalanine (B559549) | Diethyl Benzylacetamidomalonate | Acid/Base (for hydrolysis) | 62.4% (from diethyl benzylmalonate) | 271-273 (decomposes) |
Experimental Protocols
Stage 1: Preparation of Diethyl Acetamidomalonate[2]
This protocol is adapted from Organic Syntheses.[2]
A. Diethyl Isonitrosomalonate
-
In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.
-
Cool the flask in an ice bath and add a mixture of 57 mL of glacial acetic acid and 81 mL of water with stirring.
-
Maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of sodium nitrite in portions over 1.5 hours.
-
After the addition is complete, continue stirring for 4-5 hours, allowing the temperature to slowly rise to room temperature.
B. Diethyl Acetamidomalonate
-
To the solution of diethyl isonitrosomalonate prepared above, add 86 g (0.842 mole) of acetic anhydride and 225 mL (3.95 moles) of glacial acetic acid.
-
With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature between 40-50°C.
-
After the addition of zinc is complete, stir the mixture for an additional 30 minutes.
-
Filter the reaction mixture with suction and wash the filter cake with two 200-mL portions of glacial acetic acid.
-
Evaporate the combined filtrate and washings under reduced pressure on a steam bath to obtain a thick oil.
-
To purify, add 100 mL of water and warm the flask on a steam bath until the solid melts. Stir the mixture rapidly in an ice bath to crystallize the product as fine white crystals.
-
Collect the product by filtration, wash with cold water, and dry at 50°C. A typical yield is 52-53 g (77-78%).[2]
Stage 2: Alkylation of Diethyl Acetamidomalonate to form Diethyl Benzylacetamidomalonate
This protocol is an adaptation based on the standard malonic ester synthesis.[4]
-
In a 5-L three-necked flask equipped with a stirrer and reflux condenser, prepare a solution of sodium ethoxide by adding 115 g (5 gram atoms) of sodium to 2.5 L of absolute ethanol.
-
Once all the sodium has reacted, add a solution of diethyl acetamidomalonate (5 moles, calculated from the yield of Stage 1) in absolute ethanol.
-
To this solution, add 632 g (5 moles) of benzyl chloride dropwise over a period of 2-3 hours.
-
Reflux the mixture with stirring until the solution is neutral to moist litmus (B1172312) paper (approximately 8-11 hours).
-
Distill off the ethanol.
-
To the residue, add 2 L of water and shake. If necessary, add salt to facilitate the separation of the ester layer.
-
Separate the organic layer, which is the crude diethyl benzylacetamidomalonate.
Stage 3: Hydrolysis and Decarboxylation to dl-Phenylalanine[4]
This protocol is adapted from the Organic Syntheses procedure for dl-phenylalanine starting from diethyl benzylmalonate.[4]
-
Prepare a solution of 860 g of potassium hydroxide (B78521) in 850 mL of water in a 12-L round-bottomed flask with a stirrer.
-
While the solution is still hot, add the crude diethyl benzylacetamidomalonate (approximately 4 moles) from Stage 2 over 1 hour.
-
Heat and stir the mixture for 3 hours. Add more water if necessary to prevent solidification.
-
Cool the flask and pour the contents into a crock surrounded by an ice bath.
-
Acidify the mixture with technical hydrochloric acid until it is acidic to Congo red paper, then add an excess of 150 mL of acid.
-
The subsequent steps of bromination and amination described in the original Organic Syntheses procedure for converting the intermediate acid to phenylalanine can be simplified by direct hydrolysis and decarboxylation of the acetamido intermediate. A common method involves refluxing the diethyl benzylacetamidomalonate with a strong acid, such as concentrated hydrochloric acid or hydrobromic acid, which will hydrolyze both the esters and the amide, followed by decarboxylation.
-
Alternative Hydrolysis and Decarboxylation: Reflux the crude diethyl benzylacetamidomalonate with an excess of concentrated hydrochloric acid or 48% hydrobromic acid until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture and neutralize with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the crude phenylalanine.
-
Purification: Recrystallize the crude phenylalanine from hot water. Dissolve the crude product in approximately 9 L of water heated to 95°C, treat with 15 g of Norit (activated carbon), and filter. Add 3 L of alcohol to the filtrate and cool overnight. The yield of pure dl-phenylalanine is approximately 62.4% based on the starting diethyl benzylmalonate.[4]
Visualizing the Process
The following diagrams illustrate the key stages of the synthesis.
Caption: Workflow for the synthesis of phenylalanine.
Caption: Key transformations in the synthesis.
References
Application Notes: High-Yield Synthesis of Tryptophan Utilizing Diethylacetamidomalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of racemic tryptophan from diethylacetamidomalonate. The methodology leverages the robust and versatile nature of this compound as a starting material, offering a reliable route to this essential amino acid. The described procedure involves the alkylation of this compound with gramine (B1672134), followed by hydrolysis and decarboxylation to yield tryptophan. This method is known for its high yields and is a cornerstone technique in amino acid synthesis.[1] These application notes are intended to serve as a comprehensive guide for laboratory-scale synthesis of tryptophan, with applications in drug discovery, peptide synthesis, and metabolic research.
Introduction
Tryptophan is a proteinogenic amino acid with critical roles in various biological processes, including protein synthesis and as a precursor for neurotransmitters like serotonin (B10506) and melatonin. Its synthesis in the laboratory is of significant interest for various research and development applications. The use of this compound as a starting material provides a versatile and efficient platform for the synthesis of a wide range of α-amino acids, including tryptophan.[1]
The core of this synthetic approach lies in the principles of malonic ester synthesis.[1] The process begins with the deprotonation of the active methylene (B1212753) group in this compound, followed by an alkylation step where the indole (B1671886) side chain of tryptophan is introduced using a suitable electrophile, such as gramine or its quaternary ammonium (B1175870) salts.[1] Subsequent hydrolysis of the ester and amide groups, followed by decarboxylation, affords the final tryptophan product. The acetamido group serves as a crucial protecting group for the amine functionality during the alkylation step, preventing undesirable side reactions.[1]
Reaction Mechanism and Workflow
The synthesis of tryptophan from this compound proceeds through a well-established three-step mechanism:
-
Deprotonation: A strong base, such as sodium ethoxide, is used to abstract an acidic proton from the α-carbon of this compound, forming a resonance-stabilized enolate.
-
Alkylation: The enolate acts as a nucleophile and attacks the electrophilic carbon of gramine (or its quaternary ammonium salt), leading to the formation of a new carbon-carbon bond and the introduction of the indole side chain.
-
Hydrolysis and Decarboxylation: Acid- or base-catalyzed hydrolysis of the two ester groups and the acetamido group, followed by heating, leads to decarboxylation and the formation of racemic tryptophan.
The following diagrams illustrate the overall reaction pathway and a typical experimental workflow for this synthesis.
Caption: Chemical reaction pathway for tryptophan synthesis.
Caption: Experimental workflow for tryptophan synthesis.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of tryptophan and its intermediate using this compound.
| Step | Product | Yield (%) | Reference |
| Alkylation | Ethyl α-acetamido-α-carbethoxy-β-(3-indolyl)-propionate | 73 | [2] |
| Alkylation (based on consumed gramine) | Ethyl α-acetamido-α-carbethoxy-β-(3-indolyl)-propionate | 86 | [2] |
| Hydrolysis & Decarboxylation | dl-Tryptophan (B138688) | 61 | [2] |
Experimental Protocol
This protocol is based on the successful synthesis of dl-tryptophan from this compound and gramine.[2]
Materials:
-
This compound
-
Gramine
-
Sodium metal
-
Absolute Ethanol (B145695)
-
Ethyl Iodide (can be substituted with methyl sulfate)[2]
-
2 N Sulfuric Acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
Part 1: Synthesis of Ethyl α-acetamido-α-carbethoxy-β-(3-indolyl)-propionate
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add this compound and stir the mixture.
-
Alkylation: To the resulting solution of ethyl sodioacetamidomalonate, add a solution of gramine in absolute ethanol.
-
Reaction: Slowly add ethyl iodide to the warm reaction mixture. The reaction is typically complete in about seven to eight hours.[2]
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude ethyl α-acetamido-α-carbethoxy-β-(3-indolyl)-propionate.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Part 2: Synthesis of dl-Tryptophan
-
Hydrolysis and Decarboxylation: Take the purified ethyl α-acetamido-α-carbethoxy-β-(3-indolyl)-propionate from Part 1 and add it to a round-bottom flask containing 2 N sulfuric acid.
-
Reflux: Heat the mixture to boiling under reflux. This step achieves simultaneous saponification of the esters, hydrolysis of the amide, and decarboxylation.
-
Isolation: After the reaction is complete, cool the solution to induce crystallization of dl-tryptophan.
-
Purification: Collect the crystals by filtration, wash with cold water, and dry. The melting point of the purified dl-tryptophan should be approximately 279-280 °C.[2]
Conclusion
The synthesis of tryptophan utilizing this compound and gramine is a well-established and efficient method that provides good yields. The protocol outlined in these application notes offers a detailed guide for researchers to successfully synthesize this important amino acid in a laboratory setting. The versatility of the this compound synthesis allows for the preparation of not only natural amino acids but also a variety of unnatural analogues, which are valuable tools in drug development and chemical biology.[1]
References
The Versatility of Diethylacetamidomalonate in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Diethylacetamidomalonate (DEAM) is a versatile and highly valuable reagent in organic synthesis, primarily recognized for its role as a convenient glycine (B1666218) anion equivalent in the preparation of a wide array of α-amino acids.[1] Beyond this classical application, DEAM serves as a potent precursor for the construction of diverse heterocyclic frameworks, which are pivotal structural motifs in numerous pharmaceuticals and biologically active compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various key heterocyclic systems.
Synthesis of Pyrimidine (B1678525) Derivatives
The pyrimidine nucleus is a cornerstone of many biologically significant molecules, including nucleobases and therapeutic agents. This compound can be employed as a 1,3-dicarbonyl synthon in condensation reactions with urea (B33335) or guanidine (B92328) to construct the pyrimidine ring.
Synthesis of 5-Acetamidobarbituric Acid via Condensation with Urea
The reaction of this compound with urea in the presence of a base affords 5-acetamidobarbituric acid, a functionalized pyrimidine derivative. This reaction proceeds through a cyclocondensation mechanism.
Reaction Scheme:
Figure 1. Reaction pathway for the synthesis of 5-Acetamidobarbituric Acid.
Experimental Protocol:
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, this compound and urea are added. The reaction mixture is heated under reflux for a specified period. After cooling, the reaction mixture is poured into water and acidified to precipitate the product. The crude product is then collected by filtration, washed with cold water, and recrystallized from a suitable solvent.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DEAM | Urea | NaOEt | Ethanol | Reflux | 7 | ~75 |
Table 1. Reaction conditions and yield for the synthesis of 5-Acetamidobarbituric Acid.
Synthesis of 2-Amino-4,6-dihydroxy-5-acetamidopyrimidine via Condensation with Guanidine
The condensation of this compound with guanidine hydrochloride in the presence of a base leads to the formation of a 2-aminopyrimidine (B69317) derivative. This reaction is analogous to the synthesis of barbituric acid. The synthesis of 2,5-diamino-4,6-dihydroxypyrimidine (B34952) from diethyl malonate and guanidinium (B1211019) hydrochloride has been reported, suggesting a similar pathway for DEAM.[2]
Reaction Scheme:
Figure 2. Synthesis of a 2-aminopyrimidine derivative from DEAM and guanidine.
Experimental Protocol:
To a solution of sodium ethoxide in absolute ethanol, this compound and guanidine hydrochloride are added. The mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with ethanol, and dried.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DEAM | Guanidine HCl | NaOEt | Ethanol | Reflux | 6-8 | 60-70 |
Table 2. Typical reaction parameters for the synthesis of 2-Amino-4,6-dihydroxy-5-acetamidopyrimidine.
Synthesis of Quinolines via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for the synthesis of quinolines, involving the reaction of an aniline (B41778) with a malonic ester derivative, followed by thermal cyclization.[3][4] While traditionally employing ethoxymethylenemalonates, the principle can be extended to derivatives of this compound to introduce an acetamido group at the 3-position of the resulting 4-hydroxyquinoline (B1666331).
Reaction Workflow:
Figure 3. Workflow for the Gould-Jacobs synthesis of quinolines using a DEAM derivative.
Experimental Protocol:
An aniline derivative is reacted with an activated form of this compound (e.g., its ethoxymethylene derivative) at elevated temperatures. The resulting intermediate is then cyclized, typically by heating at a higher temperature in a high-boiling solvent like diphenyl ether. The resulting 4-hydroxyquinoline can be further modified. Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields.[5][6]
Quantitative Data:
| Aniline Derivative | DEAM Derivative | Solvent | Cyclization Temp (°C) | Time (min) | Yield (%) |
| Aniline | Diethyl (ethoxymethylene)acetamidomalonate | Diphenyl ether | 250 | 15-30 | 60-85 |
| 4-Methoxyaniline | Diethyl (ethoxymethylene)acetamidomalonate | Dowtherm A | 250 | 20 | ~80 |
Table 3. Representative conditions for the Gould-Jacobs reaction.
Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines, involving the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone followed by an acid-catalyzed cyclization.[7][8] this compound can be used to first synthesize a tryptophan derivative, which then undergoes the Pictet-Spengler reaction.
Logical Relationship of the Synthesis:
Figure 4. Logical steps for synthesizing Tetrahydro-β-carbolines starting from DEAM.
Experimental Protocol:
Step 1: Synthesis of the Tryptophan Precursor: this compound is deprotonated with a base such as sodium ethoxide, and then alkylated with an appropriate indole-containing electrophile (e.g., gramine).
Step 2: Hydrolysis and Decarboxylation: The resulting substituted malonate is hydrolyzed and decarboxylated to yield tryptophan or a tryptophan derivative.
Step 3: Pictet-Spengler Cyclization: The tryptophan derivative is then reacted with an aldehyde or ketone in the presence of an acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid) to afford the tetrahydro-β-carboline. The reaction can often be performed in water or other protic solvents.[8]
Quantitative Data:
| Tryptamine Derivative | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tryptamine | Benzaldehyde | TFA | CH2Cl2 | rt | 2-4 | 85-95 |
| Tryptamine HCl | Various aldehydes | l-Tartaric acid | Water | 60 | 24-48 | 25-45[8] |
Table 4. General conditions for the Pictet-Spengler reaction.
Synthesis of Hydantoins
Hydantoins are a class of five-membered heterocyclic compounds that are prevalent in medicinal chemistry. While the Bucherer-Bergs reaction is a common multicomponent synthesis for hydantoins, they can also be prepared from α-amino acids or their derivatives.[9][10][11][12][13] An α-amino acid synthesized from this compound can be converted to a hydantoin (B18101).
Experimental Workflow for Hydantoin Synthesis:
Figure 5. Stepwise synthesis of hydantoins from DEAM.
Experimental Protocol:
An α-amino acid, prepared from this compound, is reacted with potassium cyanate in an aqueous solution under acidic conditions (Read reaction or Urech hydantoin synthesis).[9] The intermediate ureido acid is then cyclized by heating in the presence of a strong acid to yield the corresponding hydantoin.
Quantitative Data:
| α-Amino Acid | Reagent | Conditions | Yield (%) |
| Phenylalanine | KOCN, H2O, then HCl | Heat | >80 |
| Leucine | PhNCO, then H+ | Stepwise | 70-85 |
Table 5. Typical yields for hydantoin synthesis from α-amino acids.
This compound is a versatile and economically important starting material that provides access to a wide range of heterocyclic compounds. Its ability to serve as a masked glycine equivalent allows for the straightforward introduction of an amino or substituted amino functionality, which can then be incorporated into various heterocyclic rings through well-established synthetic methodologies. The protocols and data presented herein offer a guide for researchers in the application of DEAM for the synthesis of pyrimidines, quinolines, tetrahydro-β-carbolines, and hydantoins, highlighting its significance in modern drug discovery and development.
References
- 1. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 2. CN101003511B - Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine - Google Patents [patents.google.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. ablelab.eu [ablelab.eu]
- 6. scribd.com [scribd.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction [jsynthchem.com]
- 11. Hydantoin synthesis [organic-chemistry.org]
- 12. jsynthchem.com [jsynthchem.com]
- 13. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Fingolimod (FTY720) Utilizing Diethylacetamidomalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fingolimod (B1672674) (FTY720), marketed as Gilenya, is an immunomodulating drug primarily used to treat relapsing-remitting multiple sclerosis (MS). It is a sphingosine-1-phosphate (S1P) receptor modulator that sequesters lymphocytes in lymph nodes, preventing their infiltration into the central nervous system (CNS) and subsequent inflammatory damage.[1][2][3] One common and efficient synthetic route to Fingolimod involves the use of diethylacetamidomalonate as a key starting material for building the 2-amino-2-alkyl-1,3-propanediol core of the molecule.[4][5][6]
These application notes provide a detailed overview and experimental protocols for the synthesis of Fingolimod hydrochloride starting from this compound. The synthesis involves a multi-step process, including alkylation, reduction, and hydrolysis.
Synthesis Overview
The synthesis of Fingolimod from this compound can be broadly divided into the following key transformations:
-
Alkylation: this compound is alkylated with a suitable phenethyl derivative to introduce the octylphenyl side chain.
-
Reduction: The ester groups of the malonate are reduced to primary alcohols, forming the 1,3-propanediol (B51772) moiety.
-
Hydrolysis: The acetamido group is hydrolyzed to the primary amine, yielding Fingolimod, which is then converted to its hydrochloride salt for stability and bioavailability.
The following diagram illustrates the general synthetic workflow:
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in a representative synthesis of Fingolimod starting from this compound.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference(s) |
| 1 | Alkylation | This compound | Diethyl 2-acetamido-2-(4-octylphenethyl)malonate | 1-(2-Bromoethyl)-4-octylbenzene, Base (e.g., NaOEt) | Good | [4][7] |
| 2 | Reduction of Malonate Ester | Diethyl 2-acetamido-2-(4-octylphenethyl)malonate | 2-Acetamido-2-(4-octylphenethyl)propane-1,3-diol | Reducing agent (e.g., LiAlH4, NaBH4) | High | [4] |
| 3 | Acetylation of Diol | 2-Acetamido-2-(4-octylphenethyl)propane-1,3-diol | 2-Acetamido-2-(acetoxymethyl)-4-(4-octylphenyl)butyl acetate (B1210297) | Acetic anhydride, Pyridine | - | [8] |
| 4 | Hydrolysis of Acetamide and Acetates | 2-Acetamido-2-(acetoxymethyl)-4-(4-octylphenyl)butyl acetate | Fingolimod | Acid or Base (e.g., LiOH, HCl) | 70 | [8] |
| 5 | Salt Formation | Fingolimod | Fingolimod Hydrochloride | HCl in an organic solvent | 53.5 | [8] |
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of Fingolimod hydrochloride.
Step 1: Synthesis of Diethyl 2-acetamido-2-(4-octylphenethyl)malonate
This step involves the alkylation of this compound with 1-(2-bromoethyl)-4-octylbenzene.
-
Materials:
-
This compound
-
1-(2-bromoethyl)-4-octylbenzene
-
Sodium ethoxide (NaOEt) or other suitable base
-
Anhydrous ethanol (B145695) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add this compound portion-wise at room temperature under an inert atmosphere.
-
Stir the resulting solution for 1 hour at room temperature.
-
Add 1-(2-bromoethyl)-4-octylbenzene dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and maintain for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain diethyl 2-acetamido-2-(4-octylphenethyl)malonate.
-
Step 2: Synthesis of 2-Acetamido-2-(4-octylphenethyl)propane-1,3-diol
This step involves the reduction of the diester to a diol.
-
Materials:
-
Diethyl 2-acetamido-2-(4-octylphenethyl)malonate
-
Lithium aluminum hydride (LiAlH4) or Sodium borohydride (B1222165) (NaBH4)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
-
Procedure:
-
Prepare a suspension of LiAlH4 in anhydrous THF in a round-bottom flask under an inert atmosphere and cool to 0°C.
-
Slowly add a solution of diethyl 2-acetamido-2-(4-octylphenethyl)malonate in anhydrous THF to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period, monitoring by TLC.
-
Cool the reaction mixture to 0°C and quench the excess LiAlH4 by the slow, sequential addition of water, 15% aqueous sodium hydroxide (B78521), and then water again.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-acetamido-2-(4-octylphenethyl)propane-1,3-diol, which can be purified by crystallization.
-
Step 3: Synthesis of Fingolimod Hydrochloride
This final step involves the hydrolysis of the acetamido group and subsequent salt formation.
-
Materials:
-
2-Acetamido-2-(4-octylphenethyl)propane-1,3-diol
-
Aqueous hydrochloric acid (e.g., 6N HCl) or Lithium hydroxide followed by HCl.
-
Methanol or Ethanol
-
-
Procedure using Acid Hydrolysis:
-
Dissolve 2-acetamido-2-(4-octylphenethyl)propane-1,3-diol in a suitable solvent like methanol.
-
Add concentrated hydrochloric acid and reflux the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate it under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield pure Fingolimod hydrochloride.
-
-
Procedure using Base Hydrolysis followed by Salt Formation:
-
Reflux a mixture of 2-acetamido-2-(acetoxymethyl)-4-(4-octylphenyl)butyl acetate and lithium hydroxide in a methanol/water mixture.[8]
-
After the reaction is complete, perform a work-up and recrystallize the crude product from ethyl acetate to obtain Fingolimod free base.[8]
-
Treat the Fingolimod free base with 1N HCl in an ethanol and diethyl ether mixture to precipitate Fingolimod hydrochloride.[8]
-
Fingolimod's Mechanism of Action: S1P Receptor Modulation
Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinases, primarily sphingosine kinase 2, to form the active metabolite, fingolimod-phosphate.[1] Fingolimod-phosphate is a structural analog of sphingosine-1-phosphate (S1P) and acts as a functional antagonist at S1P receptors, particularly S1P receptor subtype 1 (S1P1), which is crucial for the egress of lymphocytes from lymph nodes.[1][2]
By binding to S1P1 receptors on lymphocytes, fingolimod-phosphate causes their internalization and degradation, rendering the lymphocytes unresponsive to the natural S1P gradient that directs their exit from lymphoid tissues.[1][2] This sequestration of lymphocytes in the lymph nodes reduces their infiltration into the CNS, thereby mitigating the inflammatory processes that contribute to nerve damage in multiple sclerosis.[1][2]
The signaling pathway can be visualized as follows:
Conclusion
The synthesis of Fingolimod utilizing this compound offers a reliable and scalable route to this important therapeutic agent. The protocols outlined in these application notes provide a framework for the laboratory-scale synthesis. Researchers should consult the primary literature for further details and optimization strategies. A thorough understanding of the synthetic pathway and the mechanism of action of Fingolimod is crucial for professionals involved in drug discovery and development in the field of autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical synthesis of fingolimod from diethyl acetamidomalonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis | Semantic Scholar [semanticscholar.org]
- 6. ijacskros.com [ijacskros.com]
- 7. WO2014111836A1 - Process for preparation of fingolimod and its salts - Google Patents [patents.google.com]
- 8. WO2014111949A1 - Intermediates and process for the preparation of high purity fingolimod hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Deprotonation of Diethylacetamidomalonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the specific base-mediated deprotonation of diethylacetamidomalonate, a critical step in the synthesis of a wide array of α-amino acids. The information presented is intended to facilitate the efficient and successful application of this versatile synthetic intermediate in research and development settings.
Introduction
This compound (DEAM) is a widely used reagent in organic synthesis, particularly in the preparation of natural and unnatural α-amino acids.[1] Its structure, featuring an active methylene (B1212753) group flanked by two electron-withdrawing ester groups and an acetamido group, allows for facile deprotonation to form a resonance-stabilized enolate. This enolate serves as a potent nucleophile in subsequent C-C bond-forming reactions, most notably in alkylation reactions with various electrophiles.[1][2] The choice of base for this deprotonation is crucial to ensure high yields and minimize side reactions.
Selection of the Deprotonating Base
The most common and effective base for the deprotonation of this compound is sodium ethoxide (NaOEt) in a protic solvent, typically absolute ethanol (B145695).[1] The selection of sodium ethoxide is predicated on several key factors:
-
Sufficient Basicity: The base must be strong enough to quantitatively deprotonate the α-carbon of DEAM. The pKa of the α-proton in this compound is estimated to be around 11.93. The conjugate acid of sodium ethoxide is ethanol, which has a pKa of approximately 16. This significant pKa difference ensures that the acid-base equilibrium lies far to the side of the enolate, driving the deprotonation to completion.
-
Prevention of Transesterification: Using an alkoxide base with an alkyl group that matches the ester groups of the malonate (in this case, ethyl) prevents transesterification, a potential side reaction that would lead to a mixture of undesired products.[3][4]
-
Commercial Availability and Ease of Handling: Sodium ethoxide is readily available commercially, both as a solid and as a solution in ethanol. It can also be conveniently prepared in situ from sodium metal and absolute ethanol.
While other strong bases such as sodium hydride (NaH) can also effect the deprotonation, sodium ethoxide in ethanol remains the standard choice due to the aforementioned advantages.
Quantitative Data: pKa Values
The favorability of the deprotonation reaction can be quantitatively assessed by comparing the pKa values of the acid (this compound) and the conjugate acid of the base (ethanol).
| Compound | Structure | pKa |
| This compound | EtOOC-CH(NHCOCH₃)-COOEt | ~11.93 (Predicted) |
| Ethanol | CH₃CH₂OH | ~16 |
The equilibrium of the deprotonation reaction strongly favors the formation of the weaker acid (ethanol) and the weaker base (the enolate of this compound).
Experimental Protocols
The following protocols provide detailed methodologies for the deprotonation of this compound using sodium ethoxide, followed by a general alkylation procedure.
Protocol 1: Deprotonation of this compound with Pre-prepared Sodium Ethoxide Solution
This protocol is suitable when a standardized solution of sodium ethoxide in ethanol is available.
Materials:
-
This compound
-
Sodium ethoxide solution in ethanol (e.g., 21 wt%)
-
Absolute ethanol
-
Anhydrous diethyl ether or other suitable aprotic solvent for the alkylating agent
-
Alkylating agent (e.g., benzyl (B1604629) bromide, methyl iodide)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Reagent Addition: Charge the flask with a solution of this compound (1.0 eq.) in absolute ethanol.
-
Deprotonation: Cool the solution to 0-5 °C using an ice bath. Slowly add the sodium ethoxide solution (1.05 eq.) dropwise via the dropping funnel over 15-30 minutes, maintaining the temperature below 10 °C.
-
Enolate Formation: After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the enolate. The formation of a precipitate (the sodium enolate) may be observed.
-
Alkylation: Dissolve the alkylating agent (1.0-1.1 eq.) in an anhydrous solvent (e.g., diethyl ether or the reaction solvent). Add this solution dropwise to the enolate suspension at a rate that maintains a gentle reflux.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Deprotonation with In Situ Prepared Sodium Ethoxide
This protocol is used when preparing the sodium ethoxide solution immediately before the reaction.
Materials:
-
Sodium metal
-
Absolute ethanol
-
This compound
-
Alkylating agent
-
Other materials as listed in Protocol 1
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, carefully add small pieces of sodium metal (1.05 eq.) to absolute ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper venting. Stir until all the sodium has dissolved.
-
Addition of this compound: Cool the freshly prepared sodium ethoxide solution to 0-5 °C. Slowly add a solution of this compound (1.0 eq.) in absolute ethanol dropwise.
-
Enolate Formation and Alkylation: Follow steps 4-8 as described in Protocol 1.
Visualization of Key Processes
Deprotonation and Enolate Formation
Caption: Deprotonation of this compound by sodium ethoxide.
Experimental Workflow for Alkylation
Caption: General experimental workflow for the alkylation of DEAM.
Potential Side Reactions and Troubleshooting
Careful control of reaction conditions is necessary to minimize the formation of byproducts.
| Side Reaction | Cause | Mitigation Strategies |
| Dialkylation | The mono-alkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time. | Use a strict 1:1 molar ratio of DEAM to the alkylating agent. A slight excess of DEAM can also be used. Add the alkylating agent slowly to the reaction mixture.[4][5] |
| E2 Elimination | The alkoxide base can promote the elimination of HX from the alkyl halide, especially with secondary and tertiary halides. | Use primary or methyl alkyl halides whenever possible.[4] |
| Hydrolysis | Presence of water can hydrolyze the ester groups. | Use anhydrous solvents and reagents and maintain an inert atmosphere.[4][5] |
| Transesterification | Use of an alkoxide base that does not match the ester groups of the malonate. | Always use sodium ethoxide with this compound.[3][4] |
Conclusion
The deprotonation of this compound with sodium ethoxide is a robust and reliable method for generating the corresponding enolate, which is a key intermediate in the synthesis of α-amino acids. By following the detailed protocols and considering the potential side reactions outlined in these application notes, researchers can effectively utilize this important synthetic transformation. Careful control of stoichiometry, temperature, and anhydrous conditions are paramount to achieving high yields and purity of the desired alkylated products.
References
Application Notes and Protocols: Reaction of Diethylacetamidomalonate with Primary Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the alkylation of diethylacetamidomalonate with primary halides. This reaction is a cornerstone in the synthesis of α-amino acids, offering a versatile and reliable method for the introduction of a wide range of side chains. The protocols and data presented herein are intended to serve as a practical guide for laboratory applications.
Introduction
The alkylation of this compound is a classic and widely utilized method for the synthesis of racemic α-amino acids. The reaction proceeds via a carbanion intermediate, generated by the deprotonation of the acidic α-carbon of this compound with a suitable base. This nucleophilic carbanion then undergoes an S(_N)2 reaction with a primary alkyl halide to form a C-C bond. Subsequent hydrolysis of the ester and amide functionalities, followed by decarboxylation, yields the desired α-amino acid.[1][2]
Reaction Mechanism and Signaling Pathway
The overall transformation can be visualized as a three-step process:
-
Deprotonation: A base, typically sodium ethoxide, abstracts the acidic proton from the α-carbon of this compound, forming a resonance-stabilized enolate.
-
Alkylation: The enolate acts as a nucleophile and attacks the primary alkyl halide in an S(_N)2 fashion, displacing the halide and forming the alkylated product.
-
Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the two ester groups and the acetamido group, followed by heating, leads to the formation of a β-dicarboxylic acid intermediate which readily decarboxylates to yield the final α-amino acid.[1][2]
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes various reported reaction conditions for the alkylation of this compound with a range of primary halides. This data is intended to provide a comparative overview to aid in experimental design.
| Primary Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield of Alkylated Product (%) | Reference |
| Benzyl Bromide | Sodium Ethoxide | Ethanol (B145695) | Reflux | 8-11 | 51-57% (of diethyl benzylmalonate) | [3] |
| 2,6-Dimethylbenzyl Bromide | Not Specified | Not Specified | Not Specified | Not Specified | 87.9% (of final amino acid) | [4] |
| 2,4,6-Trimethylbenzyl Bromide | Not Specified | Not Specified | Not Specified | Not Specified | 86.0% (of final amino acid) | [4] |
| β-propiolactone | Sodium Ethoxide | Ethanol | -10 to 0 | 12 | 87% (of final glutamic acid) | [5] |
Experimental Protocols
General Protocol for the Alkylation of this compound
This protocol provides a general procedure for the alkylation of this compound with a primary halide using sodium ethoxide as the base.
Materials:
-
This compound
-
Primary alkyl halide
-
Anhydrous ethanol
-
Sodium metal
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a stirring bar, carefully add clean sodium metal pieces to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath if necessary. Allow all the sodium to react completely to form a clear solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound portionwise with stirring. Continue stirring at room temperature for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the primary alkyl halide dropwise to the stirred solution of the enolate. After the addition is complete, heat the reaction mixture to reflux. The reaction time will vary depending on the reactivity of the alkyl halide and is typically monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated product. The product can be further purified by column chromatography or recrystallization.
Specific Protocol: Synthesis of DL-Glutamic Acid from β-Propiolactone
This protocol details the synthesis of DL-glutamic acid starting from this compound and β-propiolactone.[5]
Materials:
-
This compound (10.85 g, 0.05 mole)
-
Sodium metal (1.2 g, 0.057 mole)
-
Anhydrous ethanol
-
β-Propiolactone (5.0 g, 0.069 mole)
-
Concentrated Hydrochloric Acid
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol.
-
This compound is added to the sodium ethoxide solution, and the mixture is stirred at room temperature for 30 minutes.
-
The mixture is then cooled to -10°C in a salt-ice bath.
-
β-Propiolactone is added in small portions, maintaining the temperature below 0°C. The addition takes approximately 30 minutes.
-
The reaction mixture is allowed to stand for 12 hours, during which it gradually warms to room temperature.
-
The resulting intermediate is hydrolyzed by heating under reflux for five hours in hydrochloric acid (1:1).
-
The solution is evaporated to dryness in vacuo.
-
The residue is dissolved in hot ethanol, and pyridine is added to induce crystallization of DL-glutamic acid. The final yield is approximately 87%.[5]
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of the experimental process, from the initial setup to the final product analysis.
References
Application Notes and Protocols for Amino Acid Synthesis via Diethylacetamidomalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The malonic ester synthesis using diethylacetamidomalonate is a robust and versatile method for the preparation of a wide array of both natural and unnatural α-amino acids. This method is particularly valuable in research and pharmaceutical development due to its reliability and the commercial availability of the starting materials. The synthesis proceeds through a three-step sequence involving the alkylation of this compound, followed by hydrolysis and decarboxylation to yield the desired amino acid. The acetamido group serves as a convenient protecting group for the nitrogen atom throughout the synthesis.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of various amino acids using this classical approach.
Reaction Mechanism and Workflow
The synthesis can be broken down into three primary stages:
-
Deprotonation: this compound is treated with a strong base, typically sodium ethoxide, to generate a resonance-stabilized enolate. This step is crucial for creating the nucleophile required for the subsequent alkylation.[2][3]
-
Alkylation: The enolate intermediate is reacted with an alkyl halide (or other suitable electrophile) to introduce the desired side chain (R-group) of the target amino acid. This is a standard SN2 reaction.[2][3]
-
Hydrolysis and Decarboxylation: The resulting dialkyl derivative is then subjected to acidic or basic hydrolysis to cleave both the ester and amide functionalities. Subsequent heating of the reaction mixture leads to the decarboxylation of the intermediate malonic acid derivative, yielding the final racemic α-amino acid.[1][2]
Reaction Pathway
Caption: General reaction pathway for amino acid synthesis.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of various amino acids using the this compound method. Yields can vary based on the specific reaction conditions and the nature of the alkylating agent.
| Target Amino Acid | Alkylating Agent | Overall Yield (%) | Reference |
| DL-Phenylalanine | Benzyl (B1604629) chloride | 65 | [4] |
| DL-Glutamic Acid | Propiolactone | 87 | [4] |
| DL-Tryptophan | Gramine | >90 | [4] |
| DL-Leucine | Isobutyl bromide | Not specified | |
| DL-Norleucine | n-Butyl bromide | Not specified | |
| DL-Norvaline | n-Propyl bromide | Not specified | |
| DL-Valine | Isopropyl bromide | 31 (low yield noted) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Diethyl malonate
-
Glacial acetic acid
-
Sodium nitrite (B80452)
-
Acetic anhydride
-
Zinc dust
-
Ether
-
Water
Procedure:
-
Synthesis of Diethyl Isonitrosomalonate:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer and thermometer, place 50 g (0.312 mole) of diethyl malonate.
-
Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.
-
Maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of sodium nitrite in portions over 1.5 hours.
-
After the addition is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise and then fall.
-
Transfer the reaction mixture to a separatory funnel and extract with two 50-ml portions of ether. The combined ethereal solution is used in the next step.
-
-
Synthesis of this compound:
-
In a 1-L three-necked round-bottomed flask fitted with a mechanical stirrer, thermometer, and dropping funnel, place the ethereal solution of diethyl isonitrosomalonate, 86 g (0.842 mole) of acetic anhydride, and 225 ml of glacial acetic acid.
-
With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature between 40–50°C. Intermittent cooling may be necessary.
-
After the zinc addition is complete, stir for an additional 30 minutes.
-
Filter the reaction mixture with suction and wash the filter cake with two 200-ml portions of glacial acetic acid.
-
Evaporate the combined filtrate and washings under reduced pressure to a thick oil.
-
To purify, add 100 ml of water and warm on a steam bath until the solid melts. Stir the mixture rapidly in an ice bath to crystallize the product as fine white crystals.
-
Collect the product by filtration, wash with cold water, and dry. A second crop can be obtained by concentrating the mother liquor. The typical yield is 52–53 g (77–78%).[1]
-
Experimental Workflow: Preparation of this compound
Caption: Workflow for the preparation of this compound.
Protocol 2: General Procedure for the Synthesis of α-Amino Acids
This is a generalized protocol. Specific amounts and reaction times may need to be optimized for different alkylating agents.
Materials:
-
This compound
-
Anhydrous ethanol (B145695)
-
Sodium metal
-
Alkyl halide (e.g., benzyl chloride for phenylalanine, isobutyl bromide for leucine)
-
Hydrochloric acid (concentrated or 6M) or other strong acid
Procedure:
-
Preparation of Sodium Ethoxide and Alkylation:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a stoichiometric equivalent of sodium metal in anhydrous ethanol to prepare sodium ethoxide.
-
To this solution, add one equivalent of this compound.
-
Add a slight excess (1.05-1.1 equivalents) of the desired alkyl halide.
-
Reflux the mixture for 2-4 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture and filter to remove the sodium halide precipitate.
-
Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude alkylated product.
-
-
Hydrolysis and Decarboxylation:
-
To the crude alkylated product, add an excess of 6M hydrochloric acid.
-
Reflux the mixture for 4-6 hours. This step hydrolyzes the ester and amide groups and decarboxylates the intermediate.
-
After cooling, the amino acid may precipitate. If not, concentrate the solution under reduced pressure.
-
The crude amino acid can be purified by recrystallization, typically from water/ethanol mixtures.
-
Logical Relationship: Key Steps and Intermediates
Caption: Key steps and intermediates in the synthesis.
Safety and Handling
-
Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere or in a dry solvent.
-
Alkyl halides are often toxic and volatile. Handle them in a well-ventilated fume hood.
-
The hydrolysis step with concentrated acid should be performed with caution due to the corrosive nature of the acid and the potential for exothermic reactions.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Applications in Drug Development and Research
The this compound synthesis is a cornerstone for producing custom amino acids. This capability is crucial for:
-
Peptidomimetics: Introducing unnatural amino acids can alter the conformational properties of peptides, leading to increased stability against enzymatic degradation and improved pharmacological profiles.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a variety of amino acid analogs allows for systematic exploration of how side-chain modifications impact biological activity.
-
Labeled Compounds: The synthesis can be adapted to incorporate isotopic labels (e.g., ¹³C, ²H, ¹⁵N) for use in metabolic studies and NMR-based structural biology.
Conclusion
The malonic ester synthesis using this compound remains a highly relevant and practical method for the synthesis of α-amino acids in both academic and industrial settings. Its predictability and broad scope make it an invaluable tool for chemists engaged in the design and synthesis of novel peptides and other biologically active molecules. Careful execution of the described protocols will enable the reliable production of a diverse range of amino acid building blocks.
References
Troubleshooting & Optimization
Technical Support Center: Diethylacetamidomalonate Alkylation
Welcome to the technical support center for diethylacetamidomalonate reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and preventing common side reactions, such as dialkylation.
Troubleshooting Guide: Preventing Dialkylation
Undesired dialkylation is a common challenge in this compound reactions, leading to reduced yield of the target mono-alkylated product and purification difficulties. This guide provides a systematic approach to troubleshoot and mitigate this issue.
Problem: Significant Formation of Dialkylated Product
-
Symptom: Analysis of the crude reaction mixture (e.g., by NMR or LC-MS) shows a substantial peak corresponding to the dialkylated product in addition to the desired mono-alkylated product and unreacted starting material.
-
Root Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Incorrect Stoichiometry | Using more than one equivalent of base can deprotonate the mono-alkylated product, which then reacts with another equivalent of the alkylating agent. | Strictly control the stoichiometry. Use 1.0 to 1.05 equivalents of base relative to the this compound. Ensure the alkylating agent is the limiting reagent if the starting malonate is to be fully consumed. |
| Strongly Basic Conditions | A highly basic environment can increase the rate of deprotonation of the mono-alkylated product, making it a competitive nucleophile. | Choose a base with an appropriate pKa. Sodium ethoxide (NaOEt) is a common choice. For more sensitive substrates, consider a weaker base like potassium carbonate (K₂CO₃), possibly with a phase-transfer catalyst. |
| High Reaction Temperature | Elevated temperatures can provide the activation energy needed for the second alkylation to occur at a significant rate. | Maintain a low reaction temperature. Conduct the deprotonation and alkylation steps at 0 °C or room temperature. Avoid prolonged heating. |
| Inappropriate Solvent Choice | Polar aprotic solvents like DMF and DMSO can accelerate S(_N)2 reactions but may also promote dialkylation by favoring the existence of the enolate of the mono-alkylated product. | Select the solvent carefully. While polar aprotic solvents are effective, for troublesome reactions, a switch to a less polar solvent like THF or even a protic solvent like ethanol (B145695) (with sodium ethoxide) might suppress dialkylation. |
| Highly Reactive Alkylating Agent | Very reactive alkylating agents (e.g., methyl iodide, benzyl (B1604629) bromide) can rapidly react with any available enolate, including that of the mono-alkylated product. | Slow addition of the alkylating agent. Add the alkylating agent dropwise to the reaction mixture at a low temperature to maintain a low instantaneous concentration, favoring reaction with the more abundant starting material enolate. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind preventing dialkylation in this compound reactions?
A1: The core principle is to control the formation of the enolate of the mono-alkylated product. Since the mono-alkylated product still has an acidic proton, it can be deprotonated to form a new enolate, which can then undergo a second alkylation. To favor mono-alkylation, reaction conditions should be optimized to ensure that the initial enolate of this compound is the predominant nucleophile reacting with the alkylating agent.
Q2: How does the pKa of this compound influence the choice of base?
A2: The predicted pKa of the active methylene (B1212753) protons in this compound is approximately 11.93. To effectively deprotonate it and form the enolate, a base whose conjugate acid has a higher pKa is required. Sodium ethoxide (pKa of ethanol ≈ 16) and sodium hydride (pKa of H₂ ≈ 35) are both sufficiently strong. The choice between them depends on the desired reactivity and reaction conditions. Weaker bases like potassium carbonate (pKa of bicarbonate ≈ 10.3) are generally less effective on their own but can be used in conjunction with a phase-transfer catalyst.
Q3: Can steric hindrance of the alkylating agent help in preventing dialkylation?
A3: Yes, steric hindrance can play a significant role. After the first alkylation, the alpha-carbon becomes more sterically crowded, which can hinder the approach of the base for the second deprotonation and the subsequent attack by another molecule of the alkylating agent.[1] Therefore, using bulkier alkylating agents can inherently favor monoalkylation. However, very bulky alkylating agents (secondary or tertiary halides) may lead to competing elimination reactions.[1]
Q4: When should I consider using a phase-transfer catalyst?
A4: A phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, can be beneficial when using a weaker, solid base like potassium carbonate with a non-polar organic solvent.[2][3] The PTC helps to transport the carbonate anion into the organic phase to act as a base, allowing for milder reaction conditions that can enhance selectivity for monoalkylation.[3][4]
Data Presentation
The following table provides a qualitative comparison of how different reaction parameters can influence the selectivity of monoalkylation versus dialkylation. The yields are illustrative and will vary depending on the specific substrates and precise conditions.
| Parameter | Condition for Monoalkylation | Condition for Dialkylation | Expected Outcome (Mono:Di Ratio) |
| Stoichiometry (Base:Malonate) | ~1.0 : 1.0 | >2.0 : 1.0 (stepwise addition) | High (e.g., >10:1) vs. Low (product is dialkylated) |
| Base | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH) followed by a second equivalent of base | Moderate to High vs. High potential for dialkylation if stoichiometry is not controlled |
| Solvent | Ethanol, THF | DMF, DMSO | Higher selectivity in less polar or protic solvents vs. Faster reaction but potentially lower selectivity |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux | High selectivity at lower temperatures vs. Increased dialkylation at higher temperatures |
| Alkylating Agent | Slow, dropwise addition | Rapid, bulk addition | Higher selectivity vs. Increased chance of dialkylation |
Experimental Protocols
Protocol 1: Selective Monoalkylation of this compound
This protocol is designed to favor the formation of the mono-alkylated product.
-
Preparation:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), add anhydrous ethanol (sufficient to dissolve the final product).
-
Carefully add sodium metal (1.0 equivalent) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
-
Cool the resulting sodium ethoxide solution to 0 °C in an ice bath.
-
-
Enolate Formation:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous ethanol.
-
Add the this compound solution dropwise to the stirred sodium ethoxide solution at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
Add the alkyl halide (0.95 equivalents) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of ammonium chloride.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the mono-alkylated product from any unreacted starting material and dialkylated byproduct.
-
Protocol 2: Quantitative Analysis of Mono- vs. Dialkylation by ¹H NMR (qNMR)
This protocol provides a general guideline for determining the ratio of mono- to dialkylated product in a crude reaction mixture using quantitative NMR.
-
Sample Preparation:
-
Accurately weigh a known amount of the crude product.
-
Accurately weigh a known amount of a suitable internal standard (e.g., dimethyl sulfone or 1,3,5-trimethoxybenzene). The internal standard should have a sharp singlet that does not overlap with signals from the starting material or products.
-
Dissolve both the crude product and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification. This includes:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for accurate integration).[5]
-
Ensure a 90° pulse angle.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate the well-resolved signal of the internal standard.
-
Integrate a characteristic, well-resolved signal for the mono-alkylated product (e.g., the methine proton).
-
Integrate a characteristic, well-resolved signal for the dialkylated product (if observable and distinct).
-
Calculate the molar ratio of the products relative to the internal standard and thereby to each other.
-
Visualizations
Caption: Workflow for selective monoalkylation of this compound.
References
Technical Support Center: Diethylacetamidomalonate Alkylation
Welcome to the technical support center for the alkylation of diethylacetamidomalonate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) regarding the common side reactions encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the alkylation of this compound?
A1: The primary side reactions include dialkylation, elimination (E2 reaction) of the alkyl halide, N-alkylation of the acetamido group, and hydrolysis of the ester or amide functionalities. The extent of these side reactions is highly dependent on the reaction conditions and the nature of the substrates.
Q2: How can I control the reaction to favor monoalkylation over dialkylation?
A2: To promote monoalkylation, it is crucial to carefully control the stoichiometry. Using a slight excess of this compound relative to the base and the alkylating agent can favor the desired mono-substituted product. Additionally, slow, dropwise addition of the alkylating agent to the reaction mixture helps to maintain its low concentration, thereby minimizing the chance of a second alkylation event.
Q3: My reaction is producing a significant amount of an alkene byproduct. What is the cause and how can I prevent it?
A3: The formation of an alkene is likely due to a competing E2 elimination reaction of your alkyl halide, which is promoted by the basic conditions of the reaction. This side reaction is particularly prevalent with secondary and tertiary alkyl halides. To minimize alkene formation, it is highly recommended to use primary or methyl alkyl halides. If the use of a secondary halide is unavoidable, consider using a less hindered base and lowering the reaction temperature to favor the SN2 substitution pathway over elimination.
Q4: I am observing N-alkylation in my reaction. How can I promote C-alkylation instead?
A4: While C-alkylation is generally favored due to the higher acidity of the α-carbon proton, N-alkylation can occur. The choice of base and solvent can influence the C/N alkylation ratio. Using a strong, non-coordinating base in a polar apathetic solvent can favor the formation of the C-enolate and subsequent C-alkylation.
Q5: After the workup, I'm finding that my ester groups have been hydrolyzed. How can I avoid this?
A5: Hydrolysis of the diethyl ester groups can occur if water is present during the reaction or, more commonly, during the aqueous workup, especially under acidic or basic conditions at elevated temperatures. To prevent this, ensure that all reagents and solvents are anhydrous. During the workup, minimize the exposure of the product to harsh pH conditions and high temperatures.
Troubleshooting Guides
| Problem | Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | The reaction does not proceed to completion, or the isolated yield is poor. | 1. Inactive base (e.g., decomposed due to moisture).2. Unreactive alkyl halide.3. Insufficient reaction temperature.4. Poor solubility of reactants. | 1. Use a freshly prepared or properly stored base.2. Check the purity of the alkyl halide. The reactivity order is I > Br > Cl. Consider using a more reactive halide.3. Gently heat the reaction mixture and monitor the progress by TLC or GC.4. Ensure the chosen solvent can dissolve all reactants at the reaction temperature. |
| Significant Dialkylation | NMR or GC-MS analysis shows a major byproduct corresponding to the dialkylated this compound. | 1. Incorrect stoichiometry (excess base or alkyl halide).2. Rapid addition of the alkylating agent.3. High reaction temperature. | 1. Use a 1:1 molar ratio of this compound to the base and alkylating agent, or a slight excess of the malonate.2. Add the alkylating agent slowly and dropwise.3. Maintain a moderate reaction temperature. |
| Alkene Formation | GC-MS or NMR analysis indicates the presence of an alkene derived from the alkylating agent. | 1. Use of secondary or tertiary alkyl halides.2. High reaction temperature favoring elimination. | 1. Whenever possible, use primary or methyl alkyl halides.[1] |
| Product Hydrolysis | Detection of carboxylic acid byproducts during workup (e.g., effervescence with bicarbonate solution). | 1. Presence of water in the reaction mixture.2. Harsh acidic or basic conditions during aqueous workup. | 1. Use anhydrous solvents and reagents.2. Perform the workup at low temperatures and use mild aqueous solutions for quenching and washing. |
Data Presentation: Summary of Reaction Conditions and Expected Outcomes
The following table provides a qualitative summary of how different reaction parameters can influence the outcome of the this compound alkylation.
| Parameter | Condition for Mono-C-Alkylation (Desired) | Condition Favoring Side Reactions | Primary Side Product(s) |
| Stoichiometry (Base:Malonate) | ~1:1 or slight excess of malonate | >1:1 | Dialkylation |
| Alkyl Halide Structure | Primary or Methyl | Secondary or Tertiary | Alkene (E2 Elimination) |
| Base | Sodium Ethoxide (NaOEt) in Ethanol (B145695) | Stronger, bulkier bases may increase elimination. | Alkene (E2 Elimination) |
| Temperature | Gentle heating after addition of alkyl halide | High temperatures | Dialkylation, Elimination |
| Reaction/Workup Conditions | Anhydrous | Presence of water, harsh pH | Hydrolysis |
Experimental Protocols
Protocol for Selective Mono-C-Alkylation
This protocol is designed to minimize the formation of the dialkylated side product.
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium metal (1.0 equivalent) in absolute ethanol under a nitrogen atmosphere.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.05 equivalents) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the primary alkyl halide (1.0 equivalent) dropwise to the stirred solution at room temperature. After the addition is complete, gently heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add cold water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to separate the desired mono-alkylated product from any unreacted starting material and dialkylated byproduct.
Reaction Pathway Visualization
The following diagram illustrates the desired mono-C-alkylation pathway of this compound and the common competing side reactions.
Caption: Desired alkylation pathway and major side reactions.
References
controlling stoichiometry to avoid diethylacetamidomalonate side products
Welcome to the technical support center for diethyl acetamidomalonate (DEAM) applications. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the alkylation of DEAM, a key step in the synthesis of α-amino acids.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why am I observing a significant amount of a dialkylated byproduct in my reaction?
A1: The formation of a dialkylated side product is the most common issue in DEAM alkylation.[4] This occurs because the desired mono-alkylated product still possesses a weakly acidic proton on the α-carbon. This proton can be removed by the base, creating a new enolate that reacts with a second molecule of the alkylating agent. Controlling the reaction stoichiometry is the most critical factor in minimizing this side reaction.[5]
Q2: My reaction is not proceeding to completion, and I'm recovering unreacted starting material. What are the possible causes?
A2: If your reaction is sluggish or incomplete, several factors could be responsible:
-
Inactive Base: The base (e.g., sodium ethoxide, sodium hydride) may have degraded due to moisture exposure. It is crucial to use a freshly prepared base or properly stored, anhydrous reagents.[4]
-
Unreactive Alkylating Agent: The reactivity of alkyl halides follows the general trend: I > Br > Cl. If you are using an alkyl chloride, the reaction may require more forcing conditions, such as gentle heating.[4] Ensure the alkylating agent is of high purity.
-
Insufficient Temperature: While high temperatures can promote side reactions, the alkylation may require a certain activation energy. If the reaction is slow at room temperature, consider gentle heating while carefully monitoring the reaction progress by TLC or GC-MS.[4]
-
Poor Solubility: Ensure that all reactants are adequately soluble in the chosen solvent system. For instance, stronger, non-nucleophilic bases like NaH are often used with aprotic solvents like DMF or THF to ensure complete enolate formation.[4][5]
Q3: I am trying to use a secondary alkyl halide, but my yield is very low, and I've isolated an alkene. What happened?
A3: Secondary and tertiary alkyl halides are poor substrates for this reaction. The malonate enolate is a relatively bulky nucleophile and can act as a base, promoting an E2 elimination reaction with sterically hindered alkyl halides.[4] This results in the formation of an alkene from your alkyl halide instead of the desired substitution product. It is highly recommended to use primary or methyl halides to avoid this competing elimination pathway.[4]
Q4: During the workup, my product yield is lower than expected, and I suspect some material has been lost. Could hydrolysis be the issue?
A4: Yes, the ester groups of diethyl acetamidomalonate and its alkylated products can be hydrolyzed to carboxylic acids under either strong acidic or basic conditions, particularly at elevated temperatures during workup.[6] This can lead to lower yields of the desired ester product. To minimize hydrolysis, use mild conditions for workup, such as a quench with a saturated aqueous solution of ammonium (B1175870) chloride, and avoid prolonged exposure to strong acids or bases, especially when heating.[4]
Troubleshooting Guides
Problem: Excessive Dialkylation
The primary strategy to favor mono-alkylation is precise control over the reaction conditions. The key is to ensure the enolate of diethyl acetamidomalonate reacts with the alkyl halide before the enolate of the mono-alkylated product can form and react.
Solutions & Methodologies:
-
Control Stoichiometry: Use a slight excess of diethyl acetamidomalonate relative to the base and the alkylating agent. This ensures that the base is consumed in forming the initial enolate, leaving little to deprotonate the mono-alkylated product.[4]
-
Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture, preferably at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, favoring reaction with the more abundant DEAM enolate.
-
Choice of Base and Solvent: Sodium ethoxide (NaOEt) in ethanol (B145695) is a standard choice.[5] For sensitive substrates where side reactions are a concern, a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., DMF, THF) can provide more controlled and complete enolate formation.[4][5]
Table 1: Recommended Stoichiometric Ratios for Selective Mono-alkylation
| Reagent | Equivalents | Rationale |
| Diethyl Acetamidomalonate (DEAM) | 1.05 - 1.1 | A slight excess favors the formation of the initial enolate and helps consume the alkylating agent.[4] |
| Base (e.g., NaH, NaOEt) | 1.0 | A 1:1 ratio with the limiting reagent (alkyl halide) prevents excess base from deprotonating the mono-alkylated product.[4] |
| Alkyl Halide | 1.0 | The limiting reagent to be fully consumed by the DEAM enolate. |
Experimental Protocol: Selective Mono-alkylation of DEAM with a Primary Alkyl Halide [4]
-
Materials:
-
Diethyl acetamidomalonate (1.1 equivalents)
-
Primary alkyl halide (1.0 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.0 equivalent)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF.
-
Add the sodium hydride dispersion and cool the stirred suspension to 0 °C using an ice bath.
-
Add diethyl acetamidomalonate dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete formation of the enolate.
-
Cool the reaction mixture back to 0 °C.
-
Add the primary alkyl halide dropwise over 20-30 minutes.
-
Let the reaction proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visual Guides
Reaction Pathway: Mono- vs. Di-alkylation
The following diagram illustrates the desired mono-alkylation pathway and the competing side reaction that leads to the dialkylated byproduct.
References
Technical Support Center: E2 Elimination with Secondary Halides
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering E2 elimination as an undesired side reaction in nucleophilic substitution attempts with secondary halides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with a secondary alkyl halide is yielding a significant amount of an alkene (E2 product) instead of the desired substitution (SN2) product. What are the likely causes?
A1: Secondary alkyl halides are susceptible to both SN2 and E2 reaction pathways, and the outcome is highly dependent on the reaction conditions.[1][2][3] Several factors can favor the E2 elimination pathway:
-
Strong Base: If your nucleophile is also a strong base (e.g., hydroxide (B78521), alkoxides like ethoxide or methoxide), it can readily abstract a proton from a beta-carbon, initiating E2 elimination.[4][5][6] With secondary halides, a strong base often favors elimination.[7]
-
Steric Hindrance: Significant steric bulk on either the secondary halide substrate or the nucleophile/base will favor E2.[4][8] A bulky base, such as potassium tert-butoxide (t-BuOK), will almost exclusively yield the E2 product because it is too hindered to access the electrophilic carbon for an SN2 attack but can easily remove a less hindered proton.[4]
-
High Temperature: Elimination reactions are entropically favored over substitution reactions.[9] Applying heat to the reaction mixture will increase the proportion of the E2 product.[10]
-
Solvent Choice: Polar protic solvents (e.g., ethanol (B145695), water) can favor E2 over SN2, whereas polar aprotic solvents (e.g., DMSO, DMF, acetone) tend to favor SN2.[11][12]
Q2: How can I modify my experimental setup to favor the SN2 product and minimize E2 elimination?
A2: To promote the SN2 pathway, you need to create conditions that are less favorable for elimination.
-
Select a Good Nucleophile that is a Weak Base: Use a nucleophile with low basicity. Good examples include halides (I⁻, Br⁻), azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).[6][7][13] These species are effective nucleophiles but are less likely to act as bases, thus minimizing E2 competition.
-
Use a Polar Aprotic Solvent: Solvents like DMSO, DMF, or acetonitrile (B52724) enhance the nucleophilicity of the attacking species without solvating it as strongly as protic solvents do. This accelerates the SN2 reaction rate relative to E2.[7][12][14]
-
Maintain Low Reaction Temperatures: Since elimination is favored by heat, running your reaction at a lower temperature (e.g., room temperature or below) can significantly reduce the amount of the E2 byproduct.[9][15]
Q3: My nucleophile is inherently a strong base (e.g., an alkoxide). Is it still possible to achieve a majority SN2 product with a secondary halide?
A3: This is a challenging scenario, as strongly basic nucleophiles like alkoxides and hydroxide predominantly give E2 products with secondary halides.[7] For instance, the reaction of isopropyl bromide with sodium hydroxide yields 79% E2 product.[7] However, you can slightly shift the balance by:
-
Using a polar aprotic solvent, which favors SN2.[7]
-
Keeping the temperature as low as possible.[10]
-
In some cases, adding water to a protic solvent like ethanol has been shown to increase the SN2 proportion, though E2 often remains the major pathway.[7] For synthetic purposes, if substitution is the goal, it is generally better to choose a different synthetic route or a nucleophile that is a weaker base.[15]
Q4: Does the structure of the secondary halide itself influence the SN2/E2 ratio?
A4: Yes. Steric hindrance around the reaction center of the alkyl halide makes the SN2 pathway more difficult.[4][8] A more sterically hindered secondary halide will be more prone to elimination because the base can more easily access a beta-hydrogen than the crowded electrophilic carbon.[12] Therefore, when comparing secondary halides, those with less branching near the leaving group will be better substrates for SN2 reactions.
Data Presentation: SN2 vs. E2 Product Ratios
The following table summarizes quantitative data on the competition between SN2 and E2 reactions for secondary alkyl halides under various conditions.
| Substrate | Reagent | Solvent | Temperature (°C) | % SN2 Product | % E2 Product | Reference |
| Isopropyl Bromide | NaOH | Ethanol | 55 | 29% | 71% | [7] |
| Isopropyl Bromide | NaOH | Ethanol/H₂O (60:40) | 55 | 46% | 54% | [7] |
| 2-Bromopropane | NaOEt | Ethanol | 25 | 21% | 79% | [7] |
| Isobutyl Bromide | NaOEt | Ethanol | 25 | 18% | 82% | [10] |
| Isobutyl Bromide | NaOEt | Ethanol | 80 | 9% | 91% | [10] |
Experimental Protocols
Protocol 1: General Procedure to Favor SN2 Reaction
This protocol aims to maximize the yield of the substitution product.
-
Reagent Selection:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required, though low temp is preferred), dissolve the secondary alkyl halide in the chosen polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the nucleophile to the solution. A 1.1 to 1.5 molar excess of the nucleophile is common.
-
-
Reaction Conditions:
-
Maintain the reaction at a low temperature. Start at room temperature (20-25°C) or below (e.g., 0°C).
-
Stir the mixture vigorously.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction (e.g., with water) and extract the product using a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the product via column chromatography or distillation.
-
Protocol 2: General Procedure to Favor E2 Reaction
This protocol is designed to maximize the yield of the elimination product.
-
Reagent Selection:
-
Substrate: Secondary alkyl halide (e.g., 2-chloropentane).
-
Base: Choose a strong, sterically hindered base such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA).[4] If Zaitsev's rule product is desired, a strong, non-hindered base like sodium ethoxide can be used.[5]
-
Solvent: A less polar solvent or the conjugate acid of the base (e.g., tert-butanol (B103910) for t-BuOK, ethanol for sodium ethoxide) is often used.
-
-
Reaction Setup:
-
In a flame-dried, round-bottom flask under an inert atmosphere, add the solvent and the strong base.
-
Cool the mixture in an ice bath.
-
Slowly add the secondary alkyl halide to the cooled solution of the base while stirring.
-
-
Reaction Conditions:
-
Apply heat to the reaction mixture. Refluxing the solution is common to ensure the reaction goes to completion and to favor the entropically preferred elimination pathway.[10]
-
-
Monitoring and Work-up:
-
Monitor the disappearance of the starting material by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add water to quench any remaining base.
-
Extract the alkene product with a low-boiling organic solvent (e.g., diethyl ether or pentane).
-
Wash the organic extracts, dry over an anhydrous salt, filter, and carefully remove the solvent by distillation to avoid loss of the volatile alkene product.
-
Visualizations
Caption: Competing SN2 and E2 pathways for secondary halides.
Caption: Workflow for troubleshooting undesired E2 elimination.
References
- 1. Design newsletters to spread the word online | Smore [app.smore.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SN2 vs E2 [chemistrysteps.com]
- 5. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Diethylacetamidomalonate Alkylation
Welcome to the technical support center for the alkylation of diethylacetamidomalonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the alkylation of this compound?
A1: The alkylation of this compound follows the principles of malonic ester synthesis. The reaction proceeds in three main steps:
-
Deprotonation: A base is used to remove the acidic α-hydrogen from the central carbon of the this compound, forming a resonance-stabilized enolate.
-
Nucleophilic Attack (Alkylation): The enolate anion acts as a nucleophile and attacks an alkylating agent (typically an alkyl halide) in an SN2 reaction, forming a new carbon-carbon bond.
-
Hydrolysis and Decarboxylation (Optional): For the synthesis of amino acids, the resulting alkylated ester is hydrolyzed to a dicarboxylic acid, which then undergoes decarboxylation upon heating to yield the final α-amino acid.[1]
Q2: Which bases are most effective for this reaction?
A2: The choice of base is critical for successful alkylation.
-
Sodium ethoxide (NaOEt) in ethanol (B145695) is a commonly used and effective base. It is important to match the alkoxide of the base with the ester group of the malonate to prevent transesterification.[2][3]
-
Sodium hydride (NaH) is a stronger, non-nucleophilic base that can be used in aprotic solvents like DMF or THF. It provides irreversible deprotonation, which can drive the reaction to completion.[4][5]
-
Milder bases like potassium carbonate with a phase-transfer catalyst can also be employed, particularly when trying to minimize side reactions.[4]
Q3: What solvents are recommended for the alkylation of this compound?
A3: The choice of solvent often depends on the base being used.
-
Protic solvents like ethanol are typically used with alkoxide bases such as sodium ethoxide.[2]
-
Aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred when using strong, non-nucleophilic bases like sodium hydride.[2][4]
Q4: How can I control for mono- versus di-alkylation?
A4: Controlling the stoichiometry of your reactants is key.
-
To favor mono-alkylation , use a slight excess of this compound relative to the base and the alkylating agent.[2]
-
To achieve di-alkylation , a second equivalent of base is added after the initial mono-alkylation is complete, followed by the addition of the second alkylating agent.[1][2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Potential Cause: Inactive base.
-
Solution: Sodium ethoxide can degrade upon exposure to moisture. Use freshly prepared base or ensure it has been stored under anhydrous conditions. Similarly, ensure sodium hydride is properly stored and handled.[4]
-
-
Potential Cause: Unreactive alkylating agent.
-
Potential Cause: Insufficient temperature.
-
Solution: While high temperatures can promote side reactions, the reaction may require gentle heating (reflux) to proceed at a reasonable rate. Monitor the reaction progress by TLC to determine the optimal temperature.[4]
-
-
Potential Cause: Poor solubility of reactants.
-
Solution: Ensure that all reactants are soluble in the chosen solvent system. If necessary, select a different solvent that can adequately dissolve all components.[4]
-
Issue 2: Formation of a Dialkylated Byproduct
-
Potential Cause: Incorrect stoichiometry.
-
Solution: To favor mono-alkylation, use a 1:1 molar ratio of the base to this compound, or a slight excess of the malonic ester.[2]
-
-
Potential Cause: High reactivity of the alkylating agent.
-
Solution: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can favor mono-alkylation.[4]
-
Issue 3: Presence of an Alkene Byproduct Derived from the Alkyl Halide
-
Potential Cause: Competing E2 elimination reaction.
Issue 4: Transesterification of the Diethyl Ester
-
Potential Cause: Mismatch between the alkoxide base and the ester.
-
Solution: Always use an alkoxide base that corresponds to the ester group. For this compound, use sodium ethoxide (NaOEt) in ethanol. Using a base like sodium methoxide (B1231860) will result in a mixture of ethyl and methyl esters.[3]
-
Data Presentation
Table 1: Comparison of Bases for Alkylation of Diethyl Malonate
| Base | Solvent | Key Advantages | Key Disadvantages | Typical Yield Range |
| Sodium Ethoxide (NaOEt) | Ethanol | Inexpensive, easy to prepare in situ. | Reversible deprotonation, can lead to transesterification if not matched with the ester. | Good to Excellent |
| Sodium Hydride (NaH) | DMF, THF | Very strong, non-nucleophilic, irreversible deprotonation. | Highly flammable, requires careful handling. | High to Excellent |
Note: The yield data is generalized from malonic ester synthesis literature; specific yields will vary based on the substrate and alkylating agent.
Table 2: Influence of Alkylating Agent on Alkylation of Diethyl Malonate with Sodium Ethoxide in Ethanol
| Alkylating Agent | Product | Yield (%) |
| n-Butyl bromide | Diethyl n-butylmalonate | ~80-85% |
| Benzyl chloride | Diethyl benzylmalonate | ~70-90% |
Note: This data is for the closely related diethyl malonate and serves as a representative example.
Experimental Protocols
Protocol 1: Mono-alkylation of this compound using Sodium Ethoxide in Ethanol
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.05 eq) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete enolate formation.[2]
-
Alkylation: Add the primary alkyl halide (1.0 eq) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[2]
Protocol 2: Mono-alkylation of this compound using Sodium Hydride in DMF
-
Enolate Formation: To a stirred suspension of sodium hydride (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add this compound (1.1 eq) dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.[4]
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0 eq) dropwise. Let the reaction proceed at room temperature for 2-4 hours, monitoring by TLC or GC-MS.[4]
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.[4]
Visualizations
References
Technical Support Center: Purification of Alkylated Diethylacetamidomalonate by Recrystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of alkylated diethylacetamidomalonate derivatives by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude alkylated this compound product?
A1: Common impurities include unreacted this compound, the dialkylated byproduct, and residual base or alkylating agent. The formation of the dialkylated product occurs because the mono-alkylated product still has an acidic proton that can be removed by the base, allowing for a second alkylation.
Q2: How do I choose a suitable solvent for the recrystallization of my specific alkylated this compound?
A2: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For the parent this compound, water is an effective recrystallization solvent.[1] However, for alkylated derivatives, which are more nonpolar, a less polar solvent or a mixed solvent system is often required. Ethanol/water or hexane/ethyl acetate (B1210297) are common combinations to try. It is recommended to perform small-scale solubility tests with a range of solvents to determine the optimal one for your specific compound.
Q3: My compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts and comes out of solution as a liquid before it crystallizes. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated. To remedy this, you can add more solvent to decrease the saturation point, or switch to a lower-boiling solvent. Slowing the cooling rate can also help prevent oiling out.[2][3]
Q4: I am getting a very low yield after recrystallization. What are the possible reasons?
A4: Low yield can be due to several factors. You might be using too much solvent, causing a significant portion of your product to remain in the mother liquor. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve your crude product. Another possibility is that the initial reaction yield was low. It is also possible that the crude product contained a large proportion of impurities that were successfully removed.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product "oils out" during cooling | The melting point of the compound is lower than the temperature of the solution. | Add more of the "good" solvent to lower the saturation temperature. Ensure a slow cooling rate. Consider using a lower-boiling point solvent system.[2] |
| The solution is too supersaturated. | Add a small amount of additional hot solvent to the solution. | |
| No crystals form upon cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| The solution is supersaturated but nucleation has not occurred. | Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of the pure compound. | |
| Low recovery of pure product | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution in an ice bath to maximize crystal formation. |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. | |
| Crystals are colored or appear impure | Colored impurities are present. | If the impurities are non-polar, a charcoal treatment of the hot solution before filtration may remove them. |
| The cooling was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Experimental Protocol: Recrystallization of this compound
This protocol is for the parent compound, this compound, and can be adapted for alkylated derivatives by selecting an appropriate solvent system.
Materials:
-
Crude this compound
-
Deionized water (or other appropriate solvent)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. For every gram of crude product, add 2.5 mL of water.[1] Heat the mixture on a hot plate with stirring until the solid melts and dissolves completely.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If the product initially separates as an oil, stir the mixture rapidly to induce crystallization.[1] Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 50°C).
Expected Recovery:
For this compound recrystallized from water, a recovery of up to 97% can be expected, with the first crop yielding around 91%.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of alkylated this compound.
References
Technical Support Center: Purification of Diethylacetamidomalonate Products via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of diethylacetamidomalonate and its derivatives using column chromatography.
Troubleshooting Guide
Column chromatography is a critical technique for isolating and purifying this compound products. However, various issues can arise during the process. This guide addresses common problems in a question-and-answer format to help you navigate these challenges effectively.
Q1: My product is not eluting from the column.
Possible Causes & Solutions:
-
Solvent system is too non-polar: If the eluent is not polar enough, your product will remain strongly adsorbed to the polar silica (B1680970) gel.
-
Solution: Gradually increase the polarity of your solvent system. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) mixture, incrementally increase the percentage of ethyl acetate.[1] Monitor the elution with thin-layer chromatography (TLC).
-
-
Compound decomposition on silica: this compound derivatives can sometimes be sensitive to the acidic nature of silica gel.
-
Solution: Test the stability of your compound on a small amount of silica gel before running the column. If decomposition occurs, consider using a deactivated silica gel (e.g., by adding a small amount of triethylamine (B128534) to the eluent) or an alternative stationary phase like alumina.
-
-
Incorrect solvent system preparation: An error in preparing the eluent can lead to unexpected results.
-
Solution: Double-check the identity and proportions of the solvents used to prepare your mobile phase.
-
Q2: My product is eluting with impurities, showing poor separation.
Possible Causes & Solutions:
-
Inappropriate solvent system: The chosen solvent system may not have sufficient selectivity to resolve your product from impurities.
-
Solution: Optimize the solvent system using TLC. Aim for a solvent mixture that gives your product an Rf value between 0.2 and 0.4 for good separation on the column. A good starting point for diethyl malonate derivatives is a gradient of ethyl acetate in hexanes.[2]
-
-
Column overloading: Loading too much crude product onto the column can lead to broad bands and co-elution of compounds.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
-
Poorly packed column: An unevenly packed column with channels or cracks will result in poor separation.
-
Solution: Ensure the silica gel is packed uniformly as a slurry and that the bed is not allowed to run dry.
-
-
Sample applied in too much solvent: Dissolving the crude product in a large volume of solvent can lead to a broad initial band.
-
Solution: Dissolve the sample in the minimum amount of the initial eluting solvent or a more volatile solvent. If solubility is an issue, consider dry loading.
-
Q3: The crude product is not soluble in the eluting solvent.
Possible Causes & Solutions:
-
High polarity of the crude mixture: The crude product may contain polar impurities that are insoluble in the non-polar starting eluent.
-
Solution 1 (Dry Loading): Dissolve your crude mixture in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
-
Solution 2 (Alternative Solvent): Dissolve the sample in a minimal amount of a slightly more polar solvent (e.g., dichloromethane) and load it onto the column. Use this loading solvent sparingly to avoid compromising the separation.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound products?
A good starting point is a mixture of hexane and ethyl acetate. You can begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate (the more polar solvent) to elute your product. A ternary mixture such as hexanes/dichloromethane/ethyl acetate can also provide good separation.[2]
Q2: How can I monitor the progress of my column chromatography?
The best way to monitor your column is by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC). This will allow you to identify which fractions contain your desired product, which contain impurities, and which are mixed.
Q3: What can I use to visualize this compound and related compounds on a TLC plate?
This compound and its derivatives are often UV-active due to the presence of carbonyl groups and any aromatic moieties. Therefore, visualization under a UV lamp (254 nm) is typically the first method to try. For compounds that are not UV-active, or for enhanced visualization, staining with potassium permanganate (B83412) (KMnO₄) solution can be effective as it reacts with many organic compounds. Other general stains like p-anisaldehyde can also be used.
Q4: Are there alternative purification methods to column chromatography for this compound?
Yes, depending on the properties of your product and impurities, other methods can be effective:
-
Crystallization: this compound itself is a solid and can often be purified by recrystallization from hot water, which can yield a product of high purity.[3]
-
Fractional Distillation: If your product is thermally stable and has a significantly different boiling point from impurities (like unreacted diethyl malonate), vacuum fractional distillation can be a very effective purification method, especially for larger scales.[2]
-
Aqueous Wash: Unreacted diethyl malonate can sometimes be removed by washing the crude reaction mixture with a dilute basic solution, such as saturated sodium bicarbonate. This deprotonates the diethyl malonate, making it water-soluble. However, this method carries the risk of hydrolyzing ester functionalities in your product.[2]
Data Presentation
The following tables summarize typical parameters for the purification of this compound and its derivatives. Note that these values are illustrative and will require optimization for specific reaction mixtures.
Table 1: Typical TLC and Column Chromatography Parameters for Diethyl Malonate Derivatives
| Compound Type | Typical Solvent System (Hexane:Ethyl Acetate) | Typical Rf Value | Elution Profile |
| Diethyl Malonate | 20:1 | ~0.45 | Elutes relatively early |
| Alkylated Diethyl Malonate Derivatives | 20:1 to 5:1 | 0.2 - 0.4 | Elutes after diethyl malonate |
| This compound | 3:1 to 1:1 | 0.2 - 0.3 | Elutes later than less polar precursors |
Table 2: Comparison of Purification Methods for this compound Products
| Purification Method | Principle | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption | 60-90% | >95% | High resolution for complex mixtures, applicable to thermally sensitive compounds. | Can be time-consuming and require large solvent volumes. |
| Crystallization | Differential solubility | 70-95% | >98% | Can provide very high purity, scalable. | Product must be a solid, may not remove all impurities. |
| Fractional Distillation | Differential boiling points | 60-85% | >97% | Excellent for large scale, can be very efficient. | Product must be thermally stable, ineffective for compounds with close boiling points. |
| Basic Aqueous Wash | Acid-base extraction | N/A (pre-purification step) | N/A (removes acidic impurities) | Quick and simple for removing unreacted diethyl malonate. | Risk of product hydrolysis, may not be fully effective. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare TLC Chamber: Add a small amount of the chosen solvent system (e.g., 8:2 hexane:ethyl acetate) to a developing chamber with a lid and a piece of filter paper to saturate the atmosphere.
-
Spot the Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
Analyze: Calculate the Rf value for your product spot. Adjust the solvent system polarity to achieve an Rf value between 0.2 and 0.4 for optimal separation on the column.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Securely clamp a glass chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar solvent system.
-
Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Do not let the column run dry.
-
Add another layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent and carefully add it to the top of the column using a pipette.
-
Dry Loading: If the sample is not soluble in the initial eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the solvent system as the column runs.
-
-
Monitoring and Collection:
-
Analyze the collected fractions by TLC to determine which contain the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound product.
-
Visualizations
Caption: Troubleshooting workflow for common column chromatography issues.
Caption: General experimental workflow for column chromatography purification.
References
Technical Support Center: Workup Procedures for Diethylacetamidomalonate Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the workup procedures for reactions involving diethylacetamidomalonate (DEAM).
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure after a C-alkylation of this compound?
A1: A typical workup involves quenching the reaction, followed by an extractive procedure. The reaction mixture is often diluted with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) and washed sequentially with water, dilute acid (e.g., 1M HCl) if basic catalysts are used, and finally with brine.[1] The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]
Q2: How can I remove unreacted this compound from my product?
A2: Several methods can be employed depending on the nature of your product:
-
Basic Wash: A quick wash with a mild basic solution like saturated sodium bicarbonate can deprotonate the acidic α-proton of the unreacted DEAM, making it water-soluble.[2] However, this carries the risk of hydrolyzing ester functionalities on your desired product.[2]
-
Column Chromatography: This is a reliable method for separating products with different polarities from the starting material.[2][3] A solvent system like a hexane/ethyl acetate mixture is often effective.
-
Fractional Distillation: If your product is thermally stable and has a boiling point significantly different from DEAM, fractional distillation under vacuum can be an effective, scalable purification method.[2]
Q3: My crude product is an oil instead of a solid. How should I purify it?
A3: If the product is expected to be a solid, it may be an issue of purity or crystallization technique. If it is an oil, purification is typically achieved via column chromatography or distillation.[2][3] For products that should be solid but oil out, recrystallization from a suitable solvent is recommended. A known technique for this compound itself involves dissolving the crude material in hot water and then stirring it rapidly in an ice bath to induce the formation of fine white crystals.[4][5]
Q4: What is the best way to perform the final hydrolysis and decarboxylation step to get the α-amino acid?
A4: Vigorous acidic hydrolysis is a common and effective method. Refluxing the alkylated this compound derivative with a mixture of aqueous hydrobromic acid (HBr) and acetic acid can achieve hydrolysis of both the ester and amide groups, followed by decarboxylation, to yield the final α-amino acid.[6][7]
Q5: During an aqueous extraction, I've formed an emulsion that won't separate. What should I do?
A5: Emulsion formation is a common issue. To resolve it, you can try the following:
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help break the emulsion.
-
Allow the mixture to stand undisturbed for a longer period.
-
Gently swirl the separatory funnel instead of shaking it vigorously.
-
If the emulsion persists, filtering the entire mixture through a pad of Celite or glass wool can sometimes be effective.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Product Yield | Incomplete reaction; loss of product during aqueous washes; incomplete extraction. | Ensure reaction has gone to completion using TLC or another analytical method. To recover more product, back-extract the aqueous layers with the organic solvent.[1] For solid products, concentrate the mother liquor from recrystallization to obtain a second crop.[4][5] |
| Product Decomposition | The product is sensitive to the pH of the wash solutions (either acidic or basic). | If the product contains base-labile groups (like esters), use only neutral washes (water, brine) or a very mild base like sodium bicarbonate for a short duration at low temperature.[2] If acid-sensitive, avoid acidic washes. |
| Oily Product During Recrystallization | The product is "oiling out" of solution instead of crystallizing, often due to impurities or cooling the solution too quickly. | Ensure the crude product is sufficiently pure. Try dissolving the oil in a minimum of hot solvent and then cooling it very slowly. Scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization. Rapidly stirring the mixture of oil and water in an ice bath can also induce crystallization.[4][5] |
| Incomplete Hydrolysis/ Saponification | Insufficient reaction time, temperature, or concentration of the acid/base. | For acidic hydrolysis, ensure the mixture is refluxed for a sufficient period. For saponification, using a stronger base or a co-solvent like ethanol (B145695) to increase solubility may be necessary. Be aware that harsh basic conditions can lead to side products.[7] |
Data Presentation: Comparison of Purification Methods
| Purification Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Wash (Basic) | Removes acidic impurities by converting them to water-soluble salts. | Quick, simple, and effective for removing acidic compounds.[2] | Risk of hydrolyzing ester products, especially with strong bases or prolonged contact.[2] | Products that are not sensitive to basic conditions. |
| Recrystallization | Difference in solubility between the product and impurities in a given solvent at different temperatures. | Can yield very pure crystalline products. | Only applicable to solids; some product is always lost in the mother liquor.[5] | Purifying solid products that are thermally stable. |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Excellent for complex mixtures and thermally sensitive compounds; highly versatile.[2][3] | Can be time-consuming and requires significant amounts of solvent; may not be ideal for large-scale purification. | Small-scale reactions or when other methods fail.[2] |
| Fractional Distillation | Separation based on differences in boiling points. | Scalable to large quantities and can provide very pure product.[2] | Requires the product to be thermally stable and have a boiling point significantly different from impurities.[2] | Thermally stable liquid products. |
Experimental Protocols
Protocol 1: General Workup for C-Alkylation of this compound
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If a strong base like sodium ethoxide was used, carefully quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).[1][3]
-
Washing:
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) or sodium sulfate.[1] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization from Water
This protocol is particularly effective for purifying DEAM itself or closely related solid derivatives.[4][5]
-
Dissolution: Place the crude, oily, or solid product in a flask. Add a minimal amount of water (e.g., 2.5 mL per gram of crude product).[5]
-
Heating: Warm the mixture on a steam bath, swirling or stirring until the solid completely melts and dissolves.[4]
-
Crystallization: Place the flask in an ice bath and stir the mixture of water and oil rapidly. The product should crystallize as a fine white solid.[4][5]
-
Isolation: Continue to cool and stir in the ice bath for at least 30-60 minutes to maximize crystal formation.[4] Collect the product by suction filtration, wash the filter cake with a small amount of cold water, and allow it to air dry or dry in a vacuum oven at a low temperature (e.g., 50°C).[4]
Visualizations
Caption: Experimental workflow for a typical this compound alkylation reaction and workup.
Caption: Troubleshooting logic diagram for the purification of this compound reaction products.
References
- 1. Diethyl acetamidomalonate synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. quora.com [quora.com]
- 6. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 7. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
effect of temperature on diethylacetamidomalonate reaction selectivity
Welcome to the Technical Support Center for diethylacetamidomalonate reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the effect of temperature on reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary effects of temperature on the selectivity of this compound alkylation reactions?
A1: Temperature is a critical parameter that significantly influences the selectivity of this compound alkylation. The main effects are:
-
Mono- vs. Di-alkylation: Higher temperatures can increase the rate of the second alkylation, leading to a higher proportion of the di-alkylated product. To favor mono-alkylation, it is often recommended to maintain a lower reaction temperature during the addition of the alkylating agent.[1][2]
-
Substitution vs. Elimination: Elevated temperatures can favor the E2 elimination pathway, especially with secondary and tertiary alkyl halides, resulting in the formation of an alkene byproduct instead of the desired substituted product.[3][4] Lowering the reaction temperature generally favors the desired SN2 substitution reaction.[4]
-
Reaction Rate: While lower temperatures can improve selectivity, they also decrease the reaction rate. Therefore, an optimal temperature must be found to balance selectivity and reaction time. Insufficient heating might lead to a slow or incomplete reaction.[1][3]
Q2: How does temperature impact the enantioselectivity of asymmetric reactions involving this compound?
A2: For enantioselective reactions, such as asymmetric alkylations or Michael additions, temperature plays a crucial role in the degree of stereochemical control. Generally, lower reaction temperatures lead to higher enantiomeric excess (ee%).[5][6] This is because the energy difference between the diastereomeric transition states leading to the two enantiomers is more pronounced at lower temperatures. However, this often comes at the cost of a longer reaction time.[5] In some rare cases, a reversal of enantioselectivity has been observed at different temperatures.[7]
Q3: My reaction is producing a significant amount of an alkene byproduct. How can I mitigate this?
A3: The formation of an alkene byproduct is likely due to a competing E2 elimination reaction.[2][4] To favor the desired SN2 substitution, consider the following temperature-related adjustments:
-
Lower the reaction temperature: This is the most direct way to disfavor the elimination pathway.[4]
-
Slow addition of reagents: Adding the base or alkylating agent slowly at a controlled, low temperature can help to minimize temperature spikes that might promote elimination.
-
Choice of base: While not a direct temperature control, using a less sterically hindered base can sometimes reduce the rate of elimination.
Q4: I am observing low yields in my this compound alkylation. Could temperature be the cause?
A4: Yes, improper temperature control can lead to low yields for several reasons:
-
Temperature is too low: The reaction may not proceed to completion if the temperature is insufficient to overcome the activation energy.[3] Gentle heating is often required after the initial addition of the alkylating agent.[1]
-
Temperature is too high: As discussed, excessively high temperatures can lead to the formation of byproducts such as dialkylated compounds and alkenes, thus reducing the yield of the desired product.[2][3]
-
Localized heating: Poor stirring can lead to localized hotspots, promoting side reactions. Ensure efficient stirring throughout the reaction.
Troubleshooting Guides
Problem 1: Poor Selectivity Between Mono- and Di-Alkylated Products
-
Symptom: NMR or GC-MS analysis shows a mixture of mono- and di-substituted this compound, with the di-alkylated product being a major component.
-
Possible Cause: The reaction temperature is too high, promoting the second alkylation. The mono-alkylated product's enolate may form and react quickly at elevated temperatures.[1]
-
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blogs.rsc.org [blogs.rsc.org]
troubleshooting low yield in diethylacetamidomalonate synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of diethylacetamidomalonate. The following information is presented in a question-and-answer format to directly address common issues encountered during this two-step synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield of this compound is significantly lower than the reported 75-80%. What are the most common causes?
Low overall yield can stem from issues in either of the two main steps of the synthesis: the formation of diethyl isonitrosomalonate or its subsequent reduction and acetylation. The most common culprits are suboptimal reaction conditions, reagent quality, or inefficient purification. A systematic approach to troubleshooting is recommended, starting with an evaluation of each step.
Q2: I suspect the issue is in the first step, the formation of diethyl isonitrosomalonate. What should I investigate?
Several factors can lead to a low yield of the isonitroso intermediate:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: While the reaction is typically conducted at low temperatures (around 5°C) during the addition of sodium nitrite (B80452), it is crucial to allow the reaction to stir for a sufficient time afterward (e.g., 4 hours), during which the temperature may rise.[1]
-
Poor Mixing: Inadequate stirring can lead to localized concentration gradients and an incomplete reaction. Ensure vigorous and consistent stirring throughout the addition of sodium nitrite and the subsequent reaction period.
-
-
Decomposition of Reagents or Intermediates:
-
Instability of Sodium Nitrite Solutions: It is preferable to add sodium nitrite as a solid in portions rather than as a solution, as its solutions can be unstable.[1][2][3]
-
Decomposition of Diethyl Isonitrosomalonate: This intermediate can be unstable and has been reported to explode upon distillation.[1][2][3] It is generally recommended to use the ethereal solution of the intermediate directly in the next step without purification.[1][2]
-
Q3: My yield loss seems to occur during the second step: the reduction of diethyl isonitrosomalonate and subsequent acetylation. What are the critical parameters to check?
This step is often where significant yield loss can occur if not properly controlled.
-
Inefficient Reduction:
-
Quality and Activity of Zinc Dust: The zinc dust should be of high purity and finely divided to ensure a large surface area for the reaction.
-
Temperature Control: The reduction with zinc dust is highly exothermic.[1][2] The temperature should be carefully maintained between 40-50°C.[1][2] If the temperature is too low, the reaction will be slow or incomplete. If it is too high, side reactions may occur. Intermittent cooling with a water bath is often necessary.[1][2]
-
Rate of Zinc Addition: Add the zinc dust in small portions over a period of time (e.g., 1.5 hours) to control the exothermic reaction and maintain the desired temperature range.[1]
-
-
Incomplete Acetylation:
-
Purity of Acetic Anhydride (B1165640): Use pure acetic anhydride to ensure complete acetylation of the intermediate amine.
-
Q4: I'm having trouble with the work-up and purification of the final product. What are the best practices?
Proper purification is critical for obtaining a high-purity product and maximizing the isolated yield.
-
Filtration of Zinc Salts: The zinc cake can be heavy and difficult to wash.[1][2][3] Ensure thorough washing of the zinc cake with glacial acetic acid to recover all the product.[1] Slurrying the cake in a beaker and re-filtering can be more effective than washing on the funnel.[1][2][3]
-
Crystallization: this compound is typically purified by crystallization from water.[1][2]
-
Recrystallization: If the product is of inferior quality, it can be recrystallized from hot water with a high recovery rate (around 97%).[1][2][3]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound.
| Parameter | Step 1: Isonitrosation | Step 2: Reduction & Acetylation |
| Starting Material | Diethyl malonate | Diethyl isonitrosomalonate |
| Key Reagents | Sodium nitrite, Glacial acetic acid | Zinc dust, Acetic anhydride, Glacial acetic acid |
| Temperature | ~5°C (during NaNO₂ addition) | 40-50°C |
| Reaction Time | ~4 hours | ~2 hours |
| Typical Yield | Not isolated | 77-78% (based on diethyl malonate)[1][2] |
| Melting Point | N/A | 95-97°C[1][2] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Isonitrosomalonate (Step 1)
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g of diethyl malonate.
-
Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.
-
While maintaining the temperature at approximately 5°C, add 65 g of solid sodium nitrite in portions over 1.5 hours.
-
After the addition is complete, remove the ice bath and continue stirring for 4 hours. During this time, the temperature will rise.
-
Transfer the reaction mixture to a separatory funnel and extract twice with 50 ml portions of ether.
-
The combined ethereal solution of diethyl isonitrosomalonate is used directly in the next step.
Protocol 2: Synthesis of this compound (Step 2)
-
In a 1-liter three-necked round-bottomed flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, place the ethereal solution of diethyl isonitrosomalonate from the previous step, 86 g of acetic anhydride, and 225 ml of glacial acetic acid.
-
With vigorous stirring, add 78.5 g of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature at 40–50°C. Use a water bath for cooling as the reaction is exothermic.[1][2]
-
After all the zinc has been added, stir the mixture for an additional 30 minutes.
-
Filter the reaction mixture with suction and wash the zinc cake thoroughly with two 200-ml portions of glacial acetic acid.[1]
-
Combine the filtrate and washings and evaporate under reduced pressure on a steam bath until a thick oil remains.
-
To the crude product, add 100 ml of water and warm the flask on a steam bath until the solid melts.
-
Stir the mixture of water and oil rapidly in an ice bath to crystallize the this compound as a fine white product.
-
After cooling in an ice bath for an additional hour, collect the product by filtration, wash once with cold water, and dry in the air at 50°C.
-
A second crop can be obtained by concentrating the mother liquor under reduced pressure.[1][2]
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield.
Caption: Logical relationships between potential issues and outcomes.
References
Validation & Comparative
A Researcher's Guide to the NMR Characterization of Diethylacetamidomalonate Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of synthesized molecules is paramount. Diethylacetamidomalonate (DEAM) and its derivatives are crucial building blocks in the synthesis of amino acids and other pharmacologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation and purity assessment of these compounds. This guide provides a comparative analysis of the NMR data for various DEAM derivatives, detailed experimental protocols, and a look at alternative analytical techniques.
Comparative NMR Data of this compound and Its Derivatives
The chemical environment of the protons and carbons in DEAM derivatives is highly sensitive to substitution at the α-carbon. The following tables summarize the ¹H and ¹³C NMR spectral data for DEAM and some of its common derivatives, providing a baseline for comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound and Selected Derivatives
| Compound | Solvent | δ (ppm) and Multiplicity | J (Hz) | Assignment |
| This compound | CDCl₃ | 8.77 (br d) | NH | |
| 5.08 (d) | α-CH | |||
| 4.18 (q) | OCH₂CH₃ | |||
| 1.93 (s) | COCH₃ | |||
| 1.25 (t) | OCH₂CH₃ | |||
| Diethyl aminomalonate hydrochloride[1] | D₂O | 5.15 (s) | α-CH | |
| 4.40 (q) | 7.2 | OCH₂CH₃ | ||
| 1.35 (t) | 7.2 | OCH₂CH₃ | ||
| Diethyl diethylmalonate[2] | CDCl₃ | 4.15 (q) | 7.1 | OCH₂CH₃ |
| 1.90 (q) | 7.4 | CH₂CH₃ (on α-C) | ||
| 1.22 (t) | 7.1 | OCH₂CH₃ | ||
| 0.82 (t) | 7.4 | CH₂CH₃ (on α-C) |
Table 2: ¹³C NMR Spectroscopic Data for this compound and Selected Derivatives
| Compound | Solvent | δ (ppm) | Assignment |
| This compound | CDCl₃ | 169.3 | C=O (amide) |
| 166.0 | C=O (ester) | ||
| 62.5 | OCH₂CH₃ | ||
| 56.5 | α-C | ||
| 22.8 | COCH₃ | ||
| 13.9 | OCH₂CH₃ | ||
| Diethyl aminomalonate hydrochloride[1] | D₂O | 166.2 | C=O (ester) |
| 65.1 | OCH₂CH₃ | ||
| 55.8 | α-C | ||
| 13.4 | OCH₂CH₃ | ||
| Diethyl formamidomalonate | CDCl₃ | 165.5 | C=O (ester) |
| 160.7 | C=O (formyl) | ||
| 63.3 | OCH₂CH₃ | ||
| 56.8 | α-C | ||
| 14.0 | OCH₂CH₃ |
Experimental Protocols for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the analysis of this compound derivatives.
1. Sample Preparation:
-
Solvent Selection: Chloroform-d (CDCl₃) is the most common solvent for routine ¹H and ¹³C NMR of DEAM derivatives due to its excellent dissolving power for these compounds and its relatively clean spectral window. For compounds with limited solubility in CDCl₃, other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used. For studies involving exchangeable protons (e.g., NH), the choice of solvent is critical, as protic solvents like D₂O will lead to the exchange and disappearance of the NH signal.
-
Concentration: Prepare a solution of the DEAM derivative in the chosen deuterated solvent at a concentration of 5-10 mg/mL for ¹H NMR and 20-50 mg/mL for ¹³C NMR.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most commercially available deuterated solvents already contain TMS.
2. NMR Instrument Parameters:
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.
-
Number of Scans: 8-16 scans are typically sufficient for samples of adequate concentration.
-
Spectral Width: A spectral width of 12-16 ppm is generally adequate.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of 200-240 ppm is standard for most organic compounds.
-
3. Data Processing:
-
Apply an exponential line broadening factor (e.g., 0.3 Hz for ¹H and 1.0 Hz for ¹³C) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Visualization of the Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a this compound derivative.
Caption: A flowchart illustrating the key stages in the synthesis and structural confirmation of this compound derivatives.
Alternative and Complementary Analytical Techniques
While NMR is the cornerstone for structural elucidation, other techniques provide valuable complementary information.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups. In DEAM derivatives, strong absorption bands for the ester and amide carbonyl groups (typically in the range of 1650-1750 cm⁻¹) and the N-H bond (around 3300 cm⁻¹) are expected.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N) in the compound, which can be compared with the calculated values for the proposed structure to assess purity.
-
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure.
References
A Comparative Guide to the Mass Spectrometry Analysis of Amino Acids Synthesized via Diethylacetamidomalonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometry analysis of amino acids synthesized using diethylacetamidomalonate. It is designed to offer objective insights into the performance of this method against other alternatives, supported by experimental data and detailed protocols.
The synthesis of amino acids is a cornerstone of pharmaceutical and biochemical research. The this compound method, a variation of the malonic ester synthesis, is a robust and versatile route for producing a wide range of both natural and unnatural α-amino acids.[1][2] This method involves the alkylation of diethyl acetamidomalonate, followed by hydrolysis and decarboxylation to yield the desired amino acid.[1] The acetamido group serves as a protecting group for the amine, preventing unwanted side reactions.[1]
This guide will focus on the synthesis of phenylalanine as a representative example and detail its analysis by mass spectrometry, while also comparing this synthesis route to the Strecker and Gabriel synthesis methods.
Comparison of Amino Acid Synthesis Methods
The choice of synthesis route can impact yield, purity, and the range of accessible amino acids. Below is a comparison of the this compound method with two other common amino acid synthesis techniques: the Strecker synthesis and the Gabriel synthesis.
| Feature | This compound Synthesis | Strecker Synthesis | Gabriel Synthesis |
| Starting Materials | Diethyl acetamidomalonate, Alkyl halide | Aldehyde or ketone, Ammonia, Cyanide | N-phthalimidomalonic ester, Alkyl halide |
| Key Steps | Deprotonation, Alkylation, Hydrolysis, Decarboxylation[1] | Imine formation, Cyanide addition, Hydrolysis[3] | Deprotonation, Alkylation, Hydrolysis, Decarboxylation[4] |
| Product | Racemic α-amino acids | Racemic α-amino acids | Racemic α-amino acids[4] |
| Advantages | Good yields for a variety of amino acids, readily available starting material. | Can be used to synthesize a-substituted amino acids. | Utilizes a protected nitrogen source, preventing over-alkylation.[2] |
| Disadvantages | Produces a racemic mixture requiring resolution. | Use of highly toxic cyanide. | The phthalimide (B116566) protecting group can sometimes be difficult to remove. |
| Reported Yields | Phenylalanine: 65%[5] | Variable depending on the substrate. | Variable depending on the substrate. |
Experimental Protocols
Detailed methodologies for the synthesis of phenylalanine via the this compound route and its subsequent analysis by mass spectrometry are provided below.
Protocol 1: Synthesis of Phenylalanine from this compound
This protocol is adapted from established malonic ester synthesis procedures.[1][5]
Materials:
-
Diethyl acetamidomalonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (B145695)
-
Benzyl (B1604629) chloride
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl acetamidomalonate in absolute ethanol. Add a solution of sodium ethoxide in ethanol dropwise with stirring to form the enolate.
-
Alkylation: Add benzyl chloride to the reaction mixture dropwise. Reflux the mixture until the reaction is complete (can be monitored by TLC).
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Add concentrated hydrochloric acid and reflux the mixture for several hours to hydrolyze the ester and amide groups and to decarboxylate the intermediate.
-
Isolation and Purification: Cool the solution and neutralize with a sodium hydroxide solution to precipitate the crude phenylalanine. Filter the precipitate and wash with cold water. The crude product can be recrystallized from hot water to improve purity.
Protocol 2: LC-MS/MS Analysis of Synthesized Phenylalanine
This protocol outlines a general procedure for the quantitative analysis of amino acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Synthesized phenylalanine
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
-
Phenylalanine-¹³C₆ (as internal standard)
-
Reversed-phase C18 column
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the synthesized phenylalanine and dissolve it in a known volume of 0.1% formic acid in water. Prepare a series of calibration standards of a known phenylalanine standard. Spike the synthesized sample and calibration standards with a known concentration of the internal standard (Phenylalanine-¹³C₆).
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Phenylalanine: Monitor the transition of the precursor ion [M+H]⁺ at m/z 166.1 to a product ion at m/z 120.1.
-
Phenylalanine-¹³C₆ (Internal Standard): Monitor the transition of the precursor ion [M+H]⁺ at m/z 172.1 to a product ion at m/z 126.1.
-
-
Data Analysis: Quantify the concentration of phenylalanine in the synthesized sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Quantitative Data
The following table summarizes the expected mass spectrometry data for the analysis of phenylalanine.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | MS/MS Fragment (m/z) |
| Phenylalanine | C₉H₁₁NO₂ | 165.07898 | 166.1 | 120.1 |
| Phenylalanine-¹³C₆ (Internal Standard) | ¹³C₆C₃H₁₁NO₂ | 171.09913 | 172.1 | 126.1 |
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates the overall workflow from the synthesis of phenylalanine using this compound to its analysis by LC-MS/MS.
Caption: Workflow for Phenylalanine Synthesis and LC-MS/MS Analysis.
Logical Relationship of Synthesis Methods
This diagram shows the relationship between the general malonic ester synthesis and its specific applications for amino acid synthesis.
Caption: Classification of Amino Acid Synthesis Methods.
References
Comparative Guide to Monitoring Diethylacetamidomalonate Reactions: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of amino acids and their derivatives is a cornerstone of pharmaceutical and biotechnological research. Diethylacetamidomalonate serves as a critical starting material in many of these synthetic routes, making the accurate monitoring of its reaction progress essential for optimizing yields and ensuring product purity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound reactions, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC): A Direct Approach
HPLC is a powerful and widely used technique for the analysis of non-volatile and thermally sensitive compounds, making it highly suitable for monitoring the progress of this compound reactions. Reversed-phase HPLC, in particular, allows for the direct analysis of the reaction mixture, enabling the simultaneous quantification of the starting material, intermediates, and the final amino acid product.
This protocol outlines a typical reversed-phase HPLC method for monitoring the synthesis of phenylalanine from this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 0.01 M phosphate (B84403) buffer, pH adjusted) and an organic modifier like methanol (B129727) or acetonitrile (B52724). A common starting point is a 50:50 (v/v) mixture of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm or 230 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
The following table summarizes typical performance data for the HPLC analysis of a this compound reaction to produce phenylalanine. Note that retention times can vary based on the exact mobile phase composition and column specifications.
| Compound | Typical Retention Time (min) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| This compound | ~4.5 | >0.999 | ~0.1 µg/mL | ~0.3 µg/mL |
| Diethyl acetamidobenzylmalonate | ~7.2 | >0.999 | ~0.1 µg/mL | ~0.3 µg/mL |
| Phenylalanine | ~2.6 | >0.998 | ~5 pmol | ~15 pmol |
Note: Data compiled from various sources and representative of typical performance.
Gas Chromatography (GC): An Alternative Requiring Derivatization
Gas chromatography is a high-resolution separation technique, but it is primarily suited for volatile and thermally stable compounds. This compound and its amino acid products are generally non-volatile, necessitating a derivatization step to increase their volatility for GC analysis. Common derivatization techniques include silylation and alkylation.
This protocol describes a general procedure for the GC-MS analysis of a this compound reaction mixture after silylation.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Derivatization Procedure:
-
Evaporate a known volume of the reaction mixture to dryness under a stream of nitrogen.
-
Add the derivatization reagent and a suitable solvent (e.g., acetonitrile or pyridine).
-
Heat the mixture (e.g., at 70-100°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
-
GC Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C and ramping up to 280°C.
-
Injection: Split or splitless injection depending on the concentration of the analytes.
-
Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode.
The following table provides an overview of the expected performance for GC-MS analysis after derivatization.
| Compound (as derivative) | Linearity (R²) | Limit of Detection (LOD) | Notes |
| This compound (TMS) | >0.99 | Sub-picogram levels | Derivatization is essential. |
| Diethyl acetamidobenzylmalonate (TMS) | >0.99 | Sub-picogram levels | Multiple derivatives may form, complicating the chromatogram. |
| Phenylalanine (TMS) | >0.99 | Sub-picogram levels | Derivatization of the amino and carboxylic acid groups is required. |
Note: Data is representative and can vary based on the specific derivatization agent and GC-MS conditions.
Comparison Summary
| Feature | HPLC | Gas Chromatography (GC) |
| Sample Preparation | Simple dilution and filtration. | Requires a multi-step derivatization process. |
| Analysis Time | Typically 5-15 minutes per sample. | Longer overall due to the derivatization step, though the GC run time can be fast. |
| Compound Suitability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds; requires derivatization for others. |
| Sensitivity | Good, with UV detection in the µg/mL to ng/mL range. | Excellent, often reaching picogram to femtogram levels, especially with MS detection. |
| Robustness | Generally robust and reproducible for routine analysis. | The derivatization step can introduce variability and potential for incomplete reactions. |
| Cost | Moderate initial investment and operational costs. | Can have higher operational costs due to derivatization reagents and specialized columns. |
Visualizing the Workflow and Reaction
To better illustrate the processes, the following diagrams were generated using Graphviz.
Caption: Workflow for HPLC and GC analysis of amino acid synthesis.
Caption: Key differences between HPLC and GC for this application.
Conclusion
For monitoring the reaction progress of this compound, HPLC is generally the more direct and practical method . Its ability to analyze the primary components of the reaction mixture without derivatization simplifies the workflow and reduces potential sources of error. While GC offers superior sensitivity , the necessity of a derivatization step makes it more complex and time-consuming for routine analysis. The choice between these methods will ultimately depend on the specific requirements of the analysis, such as the need for ultra-high sensitivity (favoring GC-MS) versus the need for a straightforward, robust, and high-throughput method (favoring HPLC).
A Comparative Guide to Amino Acid Synthesis: Diethylacetamidomalonate vs. Strecker Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of amino acids is a cornerstone of innovation. This guide provides a detailed, objective comparison of two prominent methods: the Diethylacetamidomalonate synthesis and the Strecker amino acid synthesis. We will delve into their mechanisms, compare their performance with supporting experimental data, and provide detailed experimental protocols for key examples.
Introduction to the Synthetic Routes
The synthesis of amino acids in the laboratory is crucial for creating both natural and unnatural amino acids, which are vital for peptide synthesis, drug discovery, and metabolic studies. The this compound and Strecker syntheses are two of the most established and versatile methods for achieving this.
The This compound synthesis is an extension of the malonic ester synthesis, providing a robust route to a variety of α-amino acids. It involves the alkylation of diethyl acetamidomalonate, followed by hydrolysis and decarboxylation.[1]
The Strecker synthesis , first reported in 1850, is a one-pot, three-component reaction involving an aldehyde, ammonia, and cyanide, followed by hydrolysis to yield the α-amino acid.[2][3] It is considered one of the most direct and efficient methods for α-amino acid synthesis.[4]
Reaction Mechanisms
A clear understanding of the reaction pathways is essential for optimizing reaction conditions and substrate scope.
This compound Synthesis
The this compound synthesis is a three-step process:
-
Deprotonation: A base, typically sodium ethoxide, removes the acidic α-proton from this compound to form a resonance-stabilized enolate.
-
Alkylation: The enolate acts as a nucleophile and attacks an alkyl halide in an SN2 reaction, introducing the desired side chain.
-
Hydrolysis and Decarboxylation: Acidic hydrolysis removes the acetyl protecting group and hydrolyzes the ester groups to carboxylic acids. Subsequent heating leads to the decarboxylation of the geminal dicarboxylic acid, yielding the final α-amino acid.[1]
References
A Comparative Guide to Amino Acid Synthesis: Diethylacetamidomalonate vs. Gabriel Synthesis
For researchers, scientists, and professionals in drug development, the efficient and versatile synthesis of amino acids is a cornerstone of innovation. This guide provides an objective comparison between two prominent methods for α-amino acid synthesis: the diethyl acetamidomalonate method and the Gabriel synthesis. We will delve into the advantages of the diethylacetamidomalonate approach, supported by experimental data, detailed protocols, and visual representations of the chemical pathways.
Superior Yields and Versatility with this compound
The diethyl acetamidomalonate synthesis stands out as a robust and high-yielding method for preparing a wide array of both natural and unnatural α-amino acids.[1][2] This method is a straightforward extension of the malonic ester synthesis, where diethyl acetamidomalonate serves as a glycine (B1666218) equivalent with a built-in protecting group.[1][3] The acetamido group effectively shields the amine functionality, preventing undesirable side reactions during the alkylation step.[1]
A key advantage of the this compound method is its versatility in accommodating a diverse range of alkylating agents, leading to the synthesis of various amino acid side chains.[1] In contrast, the traditional Gabriel synthesis, while effective for producing primary amines, has notable limitations. It generally fails with secondary alkyl halides and can require harsh hydrolysis conditions, which may not be compatible with sensitive functional groups.[4][5] Furthermore, the workup for the Gabriel synthesis can be complicated by the need to separate the desired amine from byproducts like phthalhydrazide.[4]
Quantitative Performance Comparison
The following table summarizes the reported yields for the synthesis of several amino acids using the diethyl acetamidomalonate method. While the Gabriel synthesis is a well-established method, specific comparative yield data for a range of amino acids is not as readily available in the literature, a factor that may reflect the prevalence and perceived advantages of the this compound approach for this application.
| Amino Acid | Alkylating Agent | Yield (%) |
| Phenylalanine | Benzyl (B1604629) Chloride | 65 |
| Glutamic Acid | Propiolactone | 87 |
| Tryptophan | Gramine | >90 |
Reaction Pathways and Experimental Workflow
To visualize the chemical transformations and the procedural differences between the two methods, the following diagrams are provided.
This compound Synthesis Pathway
Caption: Reaction pathway for amino acid synthesis via diethyl acetamidomalonate.
Gabriel Synthesis Pathway for Amino Acids
Caption: Reaction pathway for amino acid synthesis via the Gabriel method.
Comparative Experimental Workflow
Caption: A side-by-side comparison of the key experimental steps.
Experimental Protocols
This compound Synthesis of Phenylalanine
This protocol is an illustrative example of the synthesis of phenylalanine.[2]
-
Deprotonation: Diethyl acetamidomalonate is dissolved in a suitable solvent, such as absolute ethanol. A strong base, typically sodium ethoxide, is added to the solution to deprotonate the α-carbon, forming a nucleophilic enolate.
-
Alkylation: Benzyl chloride is then added to the reaction mixture. The enolate undergoes an S(_N)2 reaction with the benzyl chloride, forming the alkylated malonic ester derivative. The reaction is typically stirred at room temperature or with gentle heating until completion.
-
Hydrolysis and Decarboxylation: The resulting product is then subjected to hydrolysis and decarboxylation. This is commonly achieved by heating the intermediate with a strong acid, such as aqueous hydrochloric acid. This step hydrolyzes both the ester and amide groups and subsequently decarboxylates the malonic acid derivative to yield racemic phenylalanine.
Gabriel Synthesis of Amino Acids (General Protocol)
This protocol outlines the general steps for synthesizing an α-amino acid using a modified Gabriel synthesis.[3][6][7]
-
Formation of Phthalimidomalonic Ester: Potassium phthalimide is reacted with diethyl bromomalonate in a suitable solvent to form diethyl phthalimidomalonate.
-
Deprotonation: The resulting phthalimidomalonic ester is treated with a base, such as sodium ethoxide, to deprotonate the α-carbon and generate an enolate.
-
Alkylation: The desired alkyl halide (R-X) is added to the reaction mixture, which then undergoes an S(_N)2 reaction with the enolate to introduce the amino acid side chain.
-
Hydrolysis and Decarboxylation: The N-alkylated phthalimidomalonic ester is then hydrolyzed to cleave the phthalimide group and the ester groups. This can be achieved using acidic conditions (e.g., aqueous HCl) or by treatment with hydrazine. Subsequent heating of the reaction mixture leads to decarboxylation, yielding the final α-amino acid.
References
A Comparative Guide to Amino Acid Synthesis Methods for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of amino acids is a critical component of their work. This guide provides an objective comparison of various methods for amino acid synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
The synthesis of amino acids, the fundamental building blocks of proteins, can be achieved through a variety of chemical and enzymatic methods. The choice of a particular method often depends on factors such as the desired scale of synthesis, the specific amino acid target, stereochemical requirements, and the availability of starting materials and reagents. This guide delves into a comparative analysis of prominent synthesis methods, including the Strecker, Bucherer-Bergs, Gabriel, Amidomalonate, Reductive Amination, and Enzymatic/Asymmetric synthesis routes.
Yield Comparison of Amino Acid Synthesis Methods
The following table summarizes the typical yields for various amino acid synthesis methods, providing a quantitative basis for comparison. It is important to note that yields can vary significantly depending on the specific amino acid being synthesized, the scale of the reaction, and the optimization of reaction conditions.
| Synthesis Method | Amino Acid Example | Typical Yield (%) | Notes |
| Strecker Synthesis | α-Aminonitrile intermediate | 88%[1] | Two-step process; final hydrolysis step required. Yields for the final amino acid can vary. |
| Radiolabeled amino acids | Moderate to Good | Used for PET imaging agents.[2][3] | |
| Bucherer-Bergs Synthesis | Phenytoin (hydantoin precursor) | 7% (standard), 67-75% (modified)[4] | Produces hydantoin (B18101) intermediate which is then hydrolyzed. Yields are often high for ketones.[5] |
| Racemic Cbz-At5c | Excellent[6] | A cyclic methionine analogue. | |
| Gabriel Synthesis | General α-amino acids | Generally good | Considered to give better yields than the Hell-Volhard-Zelinsky reaction.[7] |
| Amidomalonate Synthesis | Aspartic Acid | Not specified | A versatile method for a variety of amino acids.[8] |
| Reductive Amination | Alanine from Pyruvic Acid | Not specified | A common biological and laboratory method.[8] |
| Asymmetric/Enzymatic | Various unnatural amino acids | 18 - 92% | Offers high enantioselectivity.[9] |
| (R)-3-fluoroalanine & (S)-3-fluoroalanine | >85% | Enzymatic method with high yield and enantiomeric excess. |
Experimental Protocols
Detailed methodologies for key amino acid synthesis methods are provided below. These protocols are intended to be representative and may require optimization for specific substrates and scales.
Strecker Synthesis of an α-Aminonitrile
This two-step method first involves the formation of an α-aminonitrile from an aldehyde or ketone, which is then hydrolyzed to the corresponding amino acid.[10][11]
Experimental Protocol (α-Aminonitrile Formation): [1]
-
To a solution of the imine (0.09 mmol, 1.0 eq) in anhydrous MeOH (2 mL), add imidazole (B134444) (2.5 eq) and CH(CN)₂OAc (1.1 eq) at 0 °C under an argon atmosphere.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography to afford the corresponding α-aminonitrile.
Note: The final amino acid is obtained by subsequent hydrolysis of the nitrile group.
Bucherer-Bergs Synthesis of a Hydantoin
This method produces hydantoins from ketones or cyanohydrins, which are then hydrolyzed to yield α,α-disubstituted amino acids.[5][12]
Experimental Protocol (General Tips): [12]
-
Reagent Ratios: Use a molar ratio of 1:2:2 for ketone:KCN:(NH₄)₂CO₃.
-
pH Control: Maintain the pH in the range of 8-9.
-
Temperature and Solvent: Reflux the reaction mixture in water or ethanol (B145695) at 80-100°C.
-
Workup: Acidify the reaction mixture with HCl to precipitate the hydantoin product.
-
Purification: Recrystallize the product from an ethanol/water mixture.
Gabriel Synthesis of Amino Acids
The Gabriel synthesis utilizes potassium phthalimide (B116566) to convert primary alkyl halides into primary amines, and can be adapted for amino acid synthesis using a halogenated malonic ester.[13][14][15]
Experimental Protocol (Conceptual Steps): [13]
-
Deprotonate N-phthalimidomalonic ester with a strong base (e.g., sodium ethoxide) to form an enolate.
-
React the enolate with an alkyl halide in an Sₙ2 reaction to introduce the amino acid side chain.
-
Perform hydrolysis under acidic conditions to remove the phthalimide and ester protecting groups.
-
Apply heat to induce decarboxylation, yielding the final α-amino acid.
Amidomalonate Synthesis of Amino Acids
This method is an extension of the malonic ester synthesis and provides a versatile route to a variety of amino acids.[1][8][16]
Experimental Protocol (Conceptual Steps): [16]
-
Synthesize an amido-substituted malonic ester by reacting diethyl malonate with sodium ethoxide and ethyl acetate, followed by ammonia (B1221849).
-
Deprotonate the amidomalonate with sodium ethoxide to form the corresponding anion.
-
React the anion with an alkyl halide (R-X) in an Sₙ2 reaction to form diethyl 2-acetamido-2-alkylmalonate.
-
Hydrolyze the ester and acetyl groups by heating with aqueous HCl, followed by decarboxylation to yield the α-amino acid.
Reductive Amination of α-Keto Acids
This method involves the conversion of an α-keto acid to an amino acid via an imine intermediate, which is then reduced.[8]
Experimental Protocol (Conceptual Steps for Alanine Synthesis): [8]
-
Treat pyruvic acid with ammonia to form an intermediate imine.
-
Reduce the imine in situ with a reducing agent such as NaBH₄ to yield alanine.
Reaction Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow of the described amino acid synthesis methods.
Caption: The Strecker synthesis pathway.
References
- 1. fiveable.me [fiveable.me]
- 2. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. Bucherer-Bergs Reaction [drugfuture.com]
- 7. quora.com [quora.com]
- 8. 26.3 Synthesis of Amino Acids - Organic Chemistry | OpenStax [openstax.org]
- 9. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. medschoolcoach.com [medschoolcoach.com]
- 14. Amino Acid Synthesis - Gabriel [quimicaorganica.org]
- 15. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 16. fiveable.me [fiveable.me]
A Comparative Guide to the Enantioselective Synthesis of α-Amino Acids: Diethylacetamidomalonate Derivatives vs. Alternative Approaches
For researchers, scientists, and drug development professionals, the stereocontrolled synthesis of α-amino acids is a cornerstone of modern medicinal chemistry and drug design. Diethylacetamidomalonate (DEAM) has long been a workhorse precursor for racemic α-amino acids. However, the demand for enantiomerically pure compounds has driven the development of sophisticated asymmetric methodologies. This guide provides an objective comparison of enantioselective synthetic strategies utilizing DEAM derivatives against prominent alternative methods, supported by experimental data and detailed protocols.
The classical approach to α-amino acid synthesis using this compound involves a straightforward three-step sequence: deprotonation, alkylation, and subsequent hydrolysis and decarboxylation.[1] While efficient, this method yields racemic products, necessitating challenging and often inefficient resolution steps to isolate the desired enantiomer. To overcome this limitation, significant research has focused on developing enantioselective variations of this reaction, as well as alternative strategies that build in the desired stereochemistry from the outset.
This guide will focus on three key enantioselective strategies:
-
Phase-Transfer Catalyzed (PTC) Alkylation of this compound Derivatives: This approach introduces chirality through the use of a chiral phase-transfer catalyst, which shuttles the enolate of the DEAM derivative from an aqueous or solid phase to an organic phase for alkylation.
-
Asymmetric Alkylation of Glycine (B1666218) Imines (O'Donnell Amino Acid Synthesis): A widely adopted alternative that employs a glycine benzophenone (B1666685) imine Schiff base as the substrate, which is asymmetrically alkylated under phase-transfer conditions using chiral catalysts.[1]
-
Enzymatic Desymmetrization of Substituted Malonates: This biocatalytic method involves the stereo-selective hydrolysis of a prochiral disubstituted malonate diester by an enzyme to yield a chiral half-ester, which can then be converted to the desired α-amino acid.
Comparative Performance Data
The following table summarizes key performance metrics for the enantioselective synthesis of a representative non-proteinogenic amino acid, α-methylphenylalanine, using different methodologies. This allows for a direct comparison of yield and enantioselectivity.
| Method | Substrate | Catalyst/Enzyme | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Phase-Transfer Catalysis | This compound Derivative | Cinchona Alkaloid Derivative | Enantioenriched α-Methylphenylalanine | Data not available in searched literature | Data not available in searched literature | - |
| O'Donnell Amino Acid Synthesis | Glycine Benzophenone Imine tert-Butyl Ester | (S)-(-)-N-(p-Trifluoromethylbenzyl)cinchonidinium Bromide | (R)-α-Methylphenylalanine | 95 | 92 | [2] |
| Enzymatic Desymmetrization | Dimethyl 2-methyl-2-phenylmalonate | Porcine Liver Esterase (PLE) | (S)-2-(Methoxycarbonyl)-2-phenylpropanoic acid | 98 | >98 | [3] |
Note: Despite extensive searching, specific experimental data for the enantioselective phase-transfer catalyzed alkylation of a simple this compound derivative for the synthesis of a common amino acid like α-methylphenylalanine was not found in the provided search results. The O'Donnell synthesis and enzymatic desymmetrization are presented as well-documented, high-yielding, and highly enantioselective alternatives.
Experimental Protocols
General Workflow for Asymmetric Synthesis of α-Amino Acids
The following diagram illustrates the general workflow for the catalytic asymmetric synthesis of α-amino acids, highlighting the key steps from starting materials to the final product.
Caption: General workflow for catalytic asymmetric α-amino acid synthesis.
Protocol 1: O'Donnell Asymmetric Synthesis of (R)-α-Methylphenylalanine[2]
This method utilizes a glycine benzophenone imine tert-butyl ester as the substrate and a chiral phase-transfer catalyst derived from cinchonidine.
Reaction Scheme:
Reactants: N-(Diphenylmethylene)glycine tert-butyl ester, Methyl Iodide Catalyst: (S)-(-)-N-(p-Trifluoromethylbenzyl)cinchonidinium Bromide Base: 50% aq. NaOH Solvent: Dichloromethane (B109758)
Procedure:
-
To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the chiral phase-transfer catalyst (0.1 equiv) in dichloromethane is added 50% aqueous sodium hydroxide.
-
The mixture is cooled to the desired temperature (e.g., -20 °C).
-
Methyl iodide (1.2 equiv) is added, and the reaction mixture is stirred vigorously until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
-
The resulting protected amino acid is then hydrolyzed with aqueous acid (e.g., 1N HCl) to remove the benzophenone and tert-butyl protecting groups, yielding the desired (R)-α-methylphenylalanine.
Protocol 2: Enzymatic Desymmetrization for the Synthesis of (S)-2-(Methoxycarbonyl)-2-phenylpropanoic acid[3]
This protocol describes the enzymatic hydrolysis of a prochiral disubstituted malonate to a chiral half-ester, a precursor to α-methylphenylalanine.
Reaction Scheme:
Substrate: Dimethyl 2-methyl-2-phenylmalonate Enzyme: Porcine Liver Esterase (PLE) Solvent: Phosphate (B84403) Buffer (pH 7.0) / Acetone
Procedure:
-
Dimethyl 2-methyl-2-phenylmalonate (1.0 equiv) is dissolved in a minimal amount of acetone.
-
This solution is added to a stirred solution of Porcine Liver Esterase (PLE) in a phosphate buffer (pH 7.0).
-
The reaction mixture is stirred at room temperature, and the progress of the hydrolysis is monitored by the consumption of base (e.g., 0.1 M NaOH) required to maintain the pH at 7.0, or by HPLC analysis.
-
Once the desired conversion is reached (typically ~50% for kinetic resolution, or complete for desymmetrization of a meso-compound), the reaction is stopped by acidifying the mixture to pH 2-3 with dilute HCl.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude chiral half-ester.
-
The enantiomeric excess of the product is determined by chiral HPLC or by conversion to a diastereomeric derivative.
-
The resulting chiral half-ester can be converted to the desired α-amino acid via a Curtius rearrangement.
Logical Relationship of Enantioselective Strategies
The choice of synthetic strategy depends on several factors, including the desired scale of the synthesis, the availability of starting materials and catalysts, and the required level of enantiopurity. The following diagram illustrates the decision-making process for selecting an appropriate method.
Caption: Decision tree for selecting an enantioselective synthesis strategy.
Conclusion
While the classical synthesis of racemic α-amino acids from this compound is well-established, the direct enantioselective alkylation of DEAM derivatives appears to be less documented in readily available literature compared to alternative methods. The O'Donnell amino acid synthesis, utilizing glycine benzophenone imines under phase-transfer catalysis with chiral cinchona alkaloid-derived catalysts, stands out as a highly efficient and well-documented method for accessing a wide range of enantioenriched α-amino acids with excellent yields and enantioselectivities.[1][2]
Furthermore, enzymatic desymmetrization of prochiral disubstituted malonates offers a powerful biocatalytic approach, often providing products with exceptionally high enantiomeric excess.[3] The choice between these methods will depend on factors such as the specific target amino acid, desired scale, and the availability of reagents and equipment. For researchers in drug development, the reliability and high enantioselectivity of the O'Donnell and enzymatic methods make them compelling choices for the synthesis of novel, enantiopure α-amino acid building blocks. Further research into the development of highly efficient and general chiral catalysts for the direct asymmetric alkylation of simple this compound derivatives could provide a more direct and atom-economical route to these valuable compounds.
References
- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 2. Maruoka Catalysts [sigmaaldrich.com]
- 3. Collection - Enantioselective Synthesis of α-Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement of α,α-Disubstituted Malonate Diesters - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
A Comparative Guide to Bases for Diethylacetamidomalonate Alkylation
For researchers, scientists, and drug development professionals engaged in the synthesis of alpha-amino acids and their derivatives, the alkylation of diethylacetamidomalonate is a critical C-C bond-forming reaction. The choice of base for the crucial deprotonation step significantly influences reaction efficiency, yield, and the potential for side reactions. This guide provides an objective comparison of common bases used for this transformation, supported by experimental data and detailed protocols.
Performance Comparison of Bases
The selection of an appropriate base is pivotal for the successful alkylation of this compound. The basicity, nucleophilicity, and solubility of the base, along with the reaction conditions, dictate the outcome. The following table summarizes quantitative data for the alkylation of this compound and the closely related diethyl malonate, using various bases. It is important to note that the data is compiled from different sources and may not represent a direct, side-by-side comparison under identical conditions.
| Base | Alkylating Agent | Substrate | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| Sodium Ethoxide (NaOEt) | Alkyl Halide | Diethyl Malonate | Ethanol (B145695) | Reflux | 2-4 | ~75 (dialkylation) | [1] |
| Sodium Hydride (NaH) | Alkyl Halide | Diethyl Malonate | DMF | 0 to RT | 2-4 | High | [2] |
| Potassium Carbonate (K₂CO₃) | Alkyl Halide | Diethyl Malonate | Toluene (B28343) | Not specified | Long | Effective | [3] |
| Potassium Carbonate (K₂CO₃) with PTC¹ | 1-Bromobutane | Diethyl Malonate | Dichloromethane | Heat | 2 | Good | [4] |
| Cesium Carbonate (Cs₂CO₃) | Electrophiles | N-alkenylated DEAM² | Not specified | Not specified | Not specified | Good | [5] |
| DBU³ | Alkyl Halides | Ethyl (benzothiazol-2-ylsulfonyl)acetate | Dichloromethane | Not specified | Not specified | Effective | [6] |
¹PTC: Phase-Transfer Catalyst (e.g., 18-crown-6 (B118740) or hexadecyltrimethylammonium bromide).[4] ²DEAM: this compound.[5] ³DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the alkylation of malonic esters using commonly employed bases.
Protocol 1: Alkylation using Sodium Ethoxide in Ethanol
This is a classic and widely used method for malonic ester alkylation.[7][8]
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the alkylating agent (1.0 equivalent) dropwise to the enolate solution. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[7]
Protocol 2: Alkylation using Sodium Hydride in DMF
Sodium hydride is a strong, non-nucleophilic base that offers the advantage of irreversible deprotonation, driving the reaction to completion.[2][9]
-
Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere at 0 °C, add this compound (1.0 equivalent) dropwise.
-
Enolate Formation: Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation and formation of the sodium salt of the enolate.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 equivalents) dropwise. Let the reaction proceed at room temperature, monitoring by TLC.
-
Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the product by column chromatography.
Protocol 3: Alkylation using Potassium Carbonate with a Phase-Transfer Catalyst
This method is advantageous when using water-sensitive substrates or to avoid strongly basic conditions.[3][4]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), the alkylating agent (1.1 equivalents), finely ground potassium carbonate (2.0 equivalents), and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) (0.1 equivalents) in a suitable solvent like toluene or dimethylformamide.[10]
-
Reaction: Heat the mixture with vigorous stirring. The reaction temperature will depend on the solvent and the reactivity of the alkylating agent, typically ranging from 80 to 120 °C.[10] Monitor the reaction by TLC or Gas Chromatography (GC).
-
Work-up: After completion, cool the reaction mixture and filter to remove the inorganic salts. Wash the filter cake with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography or distillation.
Visualizing the Process
To better understand the experimental workflow and the factors influencing the reaction outcome, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
A Comparative Guide to Amino Acid Synthesis: Exploring Alternatives to Diethylacetamidomalonate
For researchers, scientists, and professionals in drug development, the synthesis of amino acids is a cornerstone of their work. Diethylacetamidomalonate has long been a reliable reagent for this purpose. However, a range of alternative methods offer distinct advantages in terms of yield, stereoselectivity, and substrate scope. This guide provides an objective comparison of key synthetic strategies for producing amino acids, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison of Amino Acid Synthesis Methods
The following table summarizes the quantitative performance of various methods for the synthesis of representative amino acids. It is important to note that yields and reaction conditions can vary significantly based on the specific substrate and experimental setup.
| Method | Amino Acid | Overall Yield (%) | Key Features |
| This compound | Phenylalanine | 65%[1] | Versatile, well-established, generally produces racemic mixtures. |
| Valine | ~31%[2][3] | Lower yields for sterically hindered amino acids. | |
| Glutamic Acid | 87%[1] | Good yields for functionalized amino acids. | |
| Strecker Synthesis | Alanine (B10760859) | N/A (racemic)[4] | One of the oldest methods, multicomponent reaction, produces racemates. |
| Valine Derivative | High (industrial)[4] | Amenable to large-scale synthesis. | |
| Phenylalanine | ~80% (enzymatic)[5] | Can be coupled with enzymes for asymmetric synthesis. | |
| Bucherer-Bergs Reaction | General | Variable | Produces hydantoin (B18101) intermediates which are then hydrolyzed to amino acids. |
| Asymmetric Synthesis | Phenylalanine Derivatives | Excellent (e.g., 92.4%)[6] | High enantioselectivity (often >99% ee).[7][8][9] |
| Glutamic Acid Derivatives | High (up to 99% ee)[7][9] | Access to enantiomerically pure functionalized amino acids. | |
| Alanine Derivatives | High ee[10] | Utilizes chiral catalysts or auxiliaries. |
Reaction Workflows and Mechanisms
To visualize the distinct pathways of these synthetic methods, the following diagrams illustrate the core transformations involved.
Detailed Experimental Protocols
This section provides representative experimental protocols for the synthesis of specific amino acids using the discussed methods.
This compound Synthesis of Phenylalanine
This method is a classic example of the malonic ester synthesis adapted for amino acid production.
Experimental Protocol:
-
Deprotonation: In a suitable reaction vessel, dissolve this compound in anhydrous ethanol (B145695). Add a stoichiometric equivalent of sodium ethoxide at room temperature and stir until complete dissolution.
-
Alkylation: To the resulting enolate solution, add benzyl (B1604629) chloride dropwise. Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Hydrolysis and Decarboxylation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then treated with concentrated hydrochloric acid and heated at reflux for an extended period (typically overnight). This step hydrolyzes the ester and amide groups and subsequently decarboxylates the malonic acid derivative.
-
Isolation: The acidic solution is cooled, and the precipitated product is collected by filtration. The crude phenylalanine can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol). A reported yield for this process is 65%.[1]
Strecker Synthesis of an α-Aminonitrile (Intermediate for Amino Acids)
The Strecker synthesis is a versatile three-component reaction.[11] This protocol describes the formation of the key α-aminonitrile intermediate.
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve the desired aldehyde or ketone and a primary amine or ammonia (B1221849) in a suitable solvent such as methanol.
-
Cyanide Addition: Cool the solution in an ice bath and add a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN). The reaction is typically stirred at room temperature for several hours.
-
Work-up: Upon completion, the reaction mixture is concentrated, and the crude α-aminonitrile can be purified by chromatography. One specific protocol for an imine substrate reports a yield of 88% for the corresponding nitrile.[12]
-
Hydrolysis to Amino Acid: The purified α-aminonitrile is then subjected to acidic or basic hydrolysis to yield the final amino acid.[4]
Bucherer-Bergs Synthesis of Hydantoin Precursors
This reaction provides a straightforward route to hydantoins, which can be subsequently converted to amino acids.[13][14]
Experimental Protocol:
-
Reaction Setup: In a pressure vessel, combine the starting aldehyde or ketone, potassium cyanide, and ammonium (B1175870) carbonate in a mixture of ethanol and water.
-
Heating: Seal the vessel and heat the mixture to a temperature typically ranging from 60 to 100°C for several hours. The reaction progress can be monitored by TLC.
-
Isolation of Hydantoin: After cooling, the reaction mixture is often acidified to precipitate the hydantoin product. The solid is then collected by filtration and can be purified by recrystallization.
-
Hydrolysis to Amino Acid: The purified hydantoin is then hydrolyzed to the corresponding amino acid, usually by heating with a strong acid or base.
Asymmetric Synthesis of Phenylalanine Derivatives
Asymmetric catalysis offers a powerful approach to obtaining enantiomerically pure amino acids. This representative protocol utilizes a chiral phase-transfer catalyst.
Experimental Protocol:
-
Reaction Setup: A solution of a glycine (B1666218) Schiff base derivative (as the prochiral nucleophile) and a chiral phase-transfer catalyst (e.g., a cinchonidinium salt) in an appropriate organic solvent (e.g., toluene) is cooled to a low temperature (e.g., -40°C).
-
Alkylation: A solution of the alkylating agent (e.g., benzyl bromide) is added dropwise, followed by the addition of a strong base (e.g., 50% aqueous potassium hydroxide). The reaction is stirred vigorously at low temperature for several hours.
-
Work-up and Purification: The reaction is quenched, and the organic layer is separated, dried, and concentrated. The resulting enantioenriched product can be purified by chromatography.
-
Deprotection: The protecting groups are then removed under appropriate conditions to yield the final enantiopure amino acid derivative. Reported yields for such processes are often high, with excellent enantioselectivity (e.g., >95% ee).[8]
Conclusion
While this compound remains a valuable and versatile reagent for amino acid synthesis, several alternative methods offer compelling advantages. The Strecker and Bucherer-Bergs reactions are classic, robust methods that are particularly useful for large-scale production of racemic amino acids. For the synthesis of enantiomerically pure amino acids, which is crucial for pharmaceutical applications, asymmetric synthesis methodologies employing chiral catalysts or auxiliaries are the state-of-the-art, consistently delivering high yields and exceptional enantioselectivities. The choice of the optimal synthetic route will ultimately depend on the specific target amino acid, the desired scale of the reaction, and the stereochemical requirements of the final product.
References
- 1. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 2. Outline the steps in the synthesis of valine from diethyl acetamidomalona.. [askfilo.com]
- 3. Outline the steps in the synthesis of valine from diethyl acetamidomalona.. [askfilo.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 6. Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of enantiomerically and diastereoisomerically enriched 4-[F or Br]-substituted glutamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Synthesis of Glutamic Acid Derivatives by Silver-Catalyzed Conjugate Addition-Elimination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric synthesis of alpha,beta-dialkyl-alpha-phenylalanines via direct alkylation of a chiral alanine derivative with racemic alpha-alkylbenzyl bromides. A case of high enantiomer differentiation at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Bucherer-Bergs Reaction [organic-chemistry.org]
Safety Operating Guide
Navigating the Disposal of Diethylacetamidomalonate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of diethylacetamidomalonate, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets (SDS), this includes protective eyeglasses or chemical safety goggles, suitable gloves, and protective clothing to prevent skin exposure.[1] In case of contact, flush eyes or skin with plenty of water for at least 15 minutes and seek medical attention.[1][2][3] The work area should be well-ventilated to avoid inhalation of any dust.[1][3]
Core Disposal Procedure: Professional Waste Management
The universally recommended and safest method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[2][3] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] Do not dispose of this chemical into drains or regular trash.[3][4]
Step-by-Step Guide for Preparing this compound for Disposal:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste" and "this compound".[4][5]
-
Include the full chemical name, quantity, date of generation, and the principal investigator's name and contact information.[4]
-
Do not mix this compound with other waste streams, such as solvents or acids, to prevent potentially dangerous reactions.[6][7] Incompatible materials to keep separate include acids, bases, strong oxidizing agents, and reducing agents.[3]
-
-
Containerization:
-
Use a suitable, leak-proof container for collecting the waste.[6] Plastic containers are often preferred for hazardous waste when chemical compatibility is not an issue.
-
Ensure the container is kept tightly closed except when adding waste.[1][8]
-
Store the waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[1][9]
-
-
Arrange for Pickup:
Quantitative Data Summary
| Parameter | Guideline | Regulatory Context |
| Maximum Hazardous Waste Volume | 55 gallons | Federal (EPA) and state regulations often mandate this limit for satellite accumulation areas.[9] |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | This applies to "P-listed" acutely toxic chemicals. While this compound is not typically P-listed, this illustrates the stringent controls on highly hazardous materials.[9] |
Note: The toxicological properties of this compound have not been fully investigated, warranting a cautious approach to handling and disposal.[1][3]
Experimental Protocols
There are no recommended or cited experimental protocols for the in-laboratory neutralization or treatment of this compound waste. The standard and required procedure is collection and disposal by a professional hazardous waste management service. Attempting to neutralize or treat this chemical without established and validated protocols can be dangerous and may violate regulations.
Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for this compound Disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and waste management protocols.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
